Product packaging for 4-Butoxybenzohydrazide(Cat. No.:CAS No. 64328-61-6)

4-Butoxybenzohydrazide

Cat. No.: B1331719
CAS No.: 64328-61-6
M. Wt: 208.26 g/mol
InChI Key: DTSNDHRSCBHKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butoxybenzohydrazide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1331719 4-Butoxybenzohydrazide CAS No. 64328-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNDHRSCBHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967524
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-61-6, 5303-13-9
Record name Benzoic acid, 4-butoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64328-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 64328-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Butoxybenzohydrazide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides methodologies for its synthesis and evaluation, and explores its potential biological applications, with a focus on its role within the broader class of benzohydrazide derivatives.

Core Properties of this compound

This compound is a chemical compound belonging to the hydrazide class, characterized by a butoxy group attached to a benzoyl hydrazide core. Its unique structural features make it a subject of interest for various chemical and biological studies.

PropertyValueReference
CAS Number 5303-13-9; 64328-61-6[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1][3]
Density 1.093 g/cm³[1]
Refractive Index 1.535[1]
Purity Typically ≥95%[3]

Synthesis and Experimental Protocols

The synthesis of this compound, like other benzohydrazide derivatives, is most commonly achieved through the hydrazinolysis of a corresponding ester. This reaction involves the treatment of an ester with hydrazine hydrate.

General Synthesis Protocol: Hydrazinolysis of Ethyl 4-Butoxybenzoate

This protocol is a generalized procedure based on established methods for hydrazide synthesis.[4][5]

Materials:

  • Ethyl 4-butoxybenzoate

  • Hydrazine hydrate (95-99%)

  • Ethanol (96% or absolute)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-butoxybenzoate in a suitable amount of ethanol.

  • Add an excess of hydrazine hydrate (typically 1.2 to 20 molar equivalents) to the solution.[4]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.[4][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.[4][5]

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by filtration, washing with a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Ester Dissolve Ethyl 4-Butoxybenzoate in Ethanol Start->Dissolve Ester Add Hydrazine Add Hydrazine Hydrate Dissolve Ester->Add Hydrazine Reflux Reflux Reaction Mixture (2-12 hours) Add Hydrazine->Reflux Cool & Precipitate Cool Mixture and Precipitate Product Reflux->Cool & Precipitate Filter & Wash Filter and Wash the Solid Cool & Precipitate->Filter & Wash Recrystallize Recrystallize for Purity Filter & Wash->Recrystallize Pure Product Pure this compound Recrystallize->Pure Product

Synthesis Workflow for this compound.

Biological Activity and Potential Applications

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[2][3][6] These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The hydrazide-hydrazone scaffold is recognized as an important building block in the development of new therapeutic agents.[6]

Antioxidant Potential

A prominent area of investigation for benzohydrazide derivatives is their antioxidant activity.[7] Many compounds within this class act as potent antioxidants by scavenging free radicals and chelating metals.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of chemical compounds.[8][9]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

  • In a set of test tubes or a 96-well plate, mix a defined volume of the DPPH solution with varying concentrations of the test compound and standard.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

G cluster_antioxidant Antioxidant Mechanism (Radical Scavenging) Hydrazide This compound (-CONHNH₂) Interaction Hydrogen Atom Donation Hydrazide->Interaction Radical Free Radical (e.g., DPPH•) Radical->Interaction NeutralizedRadical Neutralized Radical (e.g., DPPH-H) Interaction->NeutralizedRadical StabilizedHydrazide Stabilized Hydrazide Radical Interaction->StabilizedHydrazide

Radical Scavenging by a Hydrazide Compound.
Potential in Drug Development

The benzohydrazide scaffold is present in several pharmacologically active compounds, highlighting its importance in drug design.[7] For instance, isoniazid is a key anti-tuberculosis drug, and nialamide is a monoamine oxidase inhibitor, both containing the benzohydrazide moiety.[7] The diverse biological activities of this class of compounds suggest that this compound and its derivatives could serve as lead compounds for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery.

References

Synthesis and Characterization of 4-Butoxybenzohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxybenzohydrazide, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines a detailed, two-step synthetic protocol, starting from commercially available 4-hydroxybenzoic acid, and provides a thorough characterization of the final product using modern analytical techniques.

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process, commencing with the preparation of the intermediate, 4-butoxybenzoic acid, followed by its esterification and subsequent reaction with hydrazine hydrate.

Step 1: Synthesis of 4-Butoxybenzoic Acid

The initial step involves the Williamson ether synthesis to introduce the butoxy group onto the phenolic hydroxyl of 4-hydroxybenzoic acid.

Experimental Protocol:

To a stirred mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml), a solution of sodium hydroxide (10.60 g, 0.265 mol) in a minimal amount of water is added. 1-Bromobutane (22.6 g, 0.165 mol) is then added dropwise at room temperature.[1] The reaction mixture is heated under reflux overnight. Completion of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the ethanol is removed by distillation, and an equal volume of water is added. The mixture is heated to boiling to ensure complete dissolution, then cooled. The aqueous solution is washed with ether to remove any unreacted 1-bromobutane and then acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-butoxybenzoic acid as colorless crystals.[1]

Step 2: Synthesis of this compound

The second step involves the conversion of 4-butoxybenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product, this compound.

Experimental Protocol:

Esterification: 4-Butoxybenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for 8-14 hours.[2] Alternatively, thionyl chloride can be slowly added to a cooled solution of the carboxylic acid in methanol, followed by refluxing for 2 hours. The progress of the esterification can be monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give crude methyl 4-butoxybenzoate.

Hydrazinolysis: The crude methyl 4-butoxybenzoate is dissolved in methanol, and hydrazine hydrate (an excess, typically 2-3 equivalents) is added. The mixture is refluxed for 4-6 hours, during which the formation of a precipitate may be observed. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure product.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic and physical characterization techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
AppearanceWhite solid
Melting PointTo be determined
Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.65d2HAr-H (ortho to C=O)
6.90 - 6.85d2HAr-H (ortho to O-Bu)
7.5 (broad s)s1H-NH
4.00t2H-O-CH₂-
4.0 (broad s)s2H-NH₂
1.80 - 1.70m2H-O-CH₂-CH₂-
1.55 - 1.45m2H-O-CH₂-CH₂-CH₂-
0.98t3H-CH₃

Table 2: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3150Strong, BroadN-H stretching (hydrazide)
2950 - 2850MediumC-H stretching (aliphatic)
1640 - 1620StrongC=O stretching (amide I)
1610, 1580, 1510MediumC=C stretching (aromatic)
1250StrongC-O stretching (aryl ether)
1170MediumC-O stretching (aryl ether)

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Butoxybenzoic Acid cluster_step2 Step 2: Synthesis of this compound 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Reaction1 Williamson Ether Synthesis 4-Hydroxybenzoic Acid->Reaction1 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction1 4-Butoxybenzoic Acid 4-Butoxybenzoic Acid Reaction1->4-Butoxybenzoic Acid Esterification Esterification 4-Butoxybenzoic Acid->Esterification Methanol_Catalyst Methanol, Acid Catalyst Methanol_Catalyst->Esterification Methyl 4-Butoxybenzoate Methyl 4-Butoxybenzoate Esterification->Methyl 4-Butoxybenzoate Hydrazinolysis Hydrazinolysis Methyl 4-Butoxybenzoate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Caption: Synthetic workflow for this compound.

Characterization_Workflow Start Synthesized This compound Purification Purification (Recrystallization) Start->Purification Physical_Char Physical Characterization (Melting Point, Appearance) Purification->Physical_Char Spectroscopic_Char Spectroscopic Characterization Purification->Spectroscopic_Char Data_Analysis Data Analysis and Structural Confirmation Physical_Char->Data_Analysis NMR ¹H NMR Spectroscopy Spectroscopic_Char->NMR IR FT-IR Spectroscopy Spectroscopic_Char->IR NMR->Data_Analysis IR->Data_Analysis Final_Product Pure this compound with Characterization Data Data_Analysis->Final_Product

Caption: Characterization workflow for this compound.

This guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers are encouraged to optimize reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

4-Butoxybenzohydrazide: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a proposed mechanism of action in a key biological pathway.

Core Molecular and Physicochemical Properties

This compound is a derivative of benzohydrazide, characterized by a butoxy group at the para position of the benzene ring. Its chemical properties make it a subject of investigation for various biological activities.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
IUPAC Name This compound
CAS Number 5303-13-9
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NN
Physical Description Solid (predicted)
Melting Point Not reported, likely a crystalline solid
Solubility Soluble in organic solvents like methanol and ethanol

Synthesis of this compound: An Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This method is adapted from established procedures for the synthesis of analogous 4-alkoxybenzohydrazides.

Principle

The synthesis involves the nucleophilic acyl substitution reaction between ethyl 4-butoxybenzoate and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the corresponding hydrazide.

Materials and Reagents
  • Ethyl 4-butoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Distilled water

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-butoxybenzoate (0.1 mol).

  • Addition of Reagents: To the flask, add absolute ethanol (100 mL) to dissolve the ester. Subsequently, add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold distilled water. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure crystalline this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR, and Mass Spectrometry) to confirm its structure and purity.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl 4-butoxybenzoate Ethyl 4-butoxybenzoate Dissolution in Ethanol Dissolution in Ethanol Ethyl 4-butoxybenzoate->Dissolution in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Dissolution in Ethanol Reflux (6-8 hours) Reflux (6-8 hours) Dissolution in Ethanol->Reflux (6-8 hours) Heating Solvent Removal Solvent Removal Reflux (6-8 hours)->Solvent Removal Precipitation in Water Precipitation in Water Solvent Removal->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Proposed Mechanism of Action: Tyrosinase Inhibition

Benzohydrazide and its derivatives have been investigated for their potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The following section proposes a potential mechanism by which this compound may exert its inhibitory effects on this pathway.

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin synthesis. Inhibition of tyrosinase can therefore lead to a reduction in melanin production, which is of interest in the development of treatments for hyperpigmentation disorders.

The proposed mechanism of inhibition by this compound involves its interaction with the active site of the tyrosinase enzyme. The hydrazide moiety of the molecule can chelate the copper ions present in the active site of tyrosinase, thereby inactivating the enzyme. The butoxy group may enhance the binding affinity of the molecule to the enzyme's active site through hydrophobic interactions.

G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition

Caption: Proposed tyrosinase inhibition by this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development. The provided information on the molecular properties, synthesis, and potential mechanism of action of this compound is intended to facilitate further investigation into its therapeutic potential.

4-Butoxybenzohydrazide: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 4-Butoxybenzohydrazide, a member of the benzohydrazide class of organic compounds. While direct experimental data on this compound is limited, this document synthesizes information from closely related 4-alkoxy and 4-hydroxybenzohydrazide analogues to project its potential biological activities and therapeutic uses. This guide covers the general synthesis, potential mechanisms of action, and prospective applications in areas such as antimicrobial, anti-glycation, and neuroprotective therapies, supported by data from analogous compounds. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and logical workflows.

Introduction

Benzohydrazides are a class of compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH2). This scaffold has attracted significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of benzohydrazide have been reported to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[2] The therapeutic potential of these compounds often stems from their ability to form Schiff bases and chelate with metal ions, which are crucial for the function of various enzymes.

This compound (CAS: 5303-13-9, 64328-61-6; Molecular Formula: C₁₁H₁₆N₂O₂) is a derivative with a butoxy group at the para position of the benzene ring.[3] While specific research on this molecule is not abundant, the study of its analogues, particularly 4-methoxy and 4-hydroxybenzohydrazides, provides a strong foundation for predicting its potential therapeutic value. The presence of the alkoxy group can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets. This guide will, therefore, extrapolate the potential of this compound based on the established activities of its structural relatives.

Synthesis of this compound

A general and established method for the synthesis of benzohydrazides involves the reaction of a corresponding benzoate ester with hydrazine hydrate. This two-step process is generally efficient and can be adapted for this compound.

General Synthetic Pathway

The synthesis would begin with the esterification of 4-butoxybenzoic acid to yield methyl 4-butoxybenzoate, followed by hydrazinolysis to produce the final this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 4_Butoxybenzoic_Acid 4-Butoxybenzoic Acid Methyl_4_Butoxybenzoate Methyl 4-Butoxybenzoate 4_Butoxybenzoic_Acid->Methyl_4_Butoxybenzoate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_4_Butoxybenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_4_Butoxybenzoate Final_Product This compound Methyl_4_Butoxybenzoate->Final_Product Reflux Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->Final_Product Enzyme_Inhibition Inhibitor 4-Alkoxybenzohydrazide Derivative Enzyme Enzyme (e.g., MAO-B, BACE-1) Active Site Inhibitor->Enzyme:f1 Competes with Substrate Inhibition Inhibition Product Product Enzyme:f0->Product Catalyzes Substrate Substrate Substrate->Enzyme:f1 Binds

References

Discovery and history of substituted benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Benzohydrazides

Introduction

Substituted benzohydrazides are a versatile class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. This structural motif serves as a key pharmacophore, granting these molecules a wide range of biological activities. Their history is rich with significant discoveries that have led to the development of important therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and key developments of substituted benzohydrazides for researchers, scientists, and drug development professionals.

Early History and Discovery

The journey of substituted benzohydrazides began in the late 19th and early 20th centuries with the foundational work on hydrazine chemistry. One of the earliest and most significant discoveries in this class was the synthesis of isoniazid (isonicotinic acid hydrazide), a derivative of a substituted benzohydrazide, in the early 1950s. Initially synthesized as part of a broad investigation into potential antitubercular agents, its potent activity against Mycobacterium tuberculosis was a serendipitous discovery that revolutionized the treatment of tuberculosis. This breakthrough spurred further research into the synthesis and biological evaluation of a vast number of substituted benzohydrazide analogs.

Development of Key Substituted Benzohydrazides

Following the success of isoniazid, research into substituted benzohydrazides expanded significantly, leading to the discovery of compounds with diverse therapeutic applications.

Antimicrobial Agents

The primary success of substituted benzohydrazides has been in the field of antimicrobial agents. Isoniazid remains a cornerstone of tuberculosis therapy. Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Anticonvulsant Activity

In the mid-20th century, researchers began to explore the neuropharmacological properties of this class of compounds. Several substituted benzohydrazides were found to exhibit anticonvulsant activity, with some studies suggesting that the hydrazide moiety plays a crucial role in their interaction with neural targets.

Anticancer Agents

More recently, substituted benzohydrazides have emerged as promising candidates for cancer therapy. A number of derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action and Signaling Pathways

The biological activity of substituted benzohydrazides is intrinsically linked to their chemical structure, which allows for a variety of molecular interactions.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acids.

G cluster_activation Mycobacterial Cell cluster_inhibition Mycolic Acid Synthesis Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation ActivatedIsoniazid Activated Isoniazid KatG->ActivatedIsoniazid InhA InhA (Enoyl-ACP reductase) ActivatedIsoniazid->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocked CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disrupted

Fig. 1: Simplified signaling pathway of Isoniazid action.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of synthesized benzohydrazide derivatives against various microbial strains, as reported in a representative study.

Compound IDR-groupE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
BH-1 H>10062.5>100
BH-2 4-Cl5031.2562.5
BH-3 4-NO22515.631.25
BH-4 4-OCH3>10062.5>100
BH-5 2,4-diCl12.57.815.6

Key Experimental Protocols

General Procedure for the Synthesis of Substituted Benzohydrazides

This protocol outlines a common method for the synthesis of substituted benzohydrazides from the corresponding methyl benzoates.

G reagents Methyl Benzoate + Hydrazine Hydrate + Ethanol reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Substituted Benzohydrazide dry->product

Fig. 2: General workflow for the synthesis of substituted benzohydrazides.

Materials:

  • Substituted methyl benzoate (1.0 eq)

  • Hydrazine hydrate (80%) (3.0 eq)

  • Ethanol (as solvent)

Procedure:

  • A solution of the appropriate substituted methyl benzoate in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate is added dropwise to the solution at room temperature with continuous stirring.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • The solid product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The purified substituted benzohydrazide is dried under vacuum.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

  • Synthesized benzohydrazide compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate.

  • A standardized inoculum of the test bacteria is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Each well is inoculated with the bacterial suspension.

  • Positive (broth + inoculum) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The historical journey of substituted benzohydrazides, from the discovery of isoniazid to the ongoing exploration of their potential in cancer therapy, highlights their enduring importance in medicinal chemistry. The versatility of the benzohydrazide scaffold continues to inspire the design and synthesis of new derivatives with improved potency and novel mechanisms of action. Future research will likely focus on leveraging computational methods for rational drug design, exploring new therapeutic targets, and developing combination therapies to overcome drug resistance. The rich history of this compound class provides a solid foundation for these future endeavors, promising new breakthroughs in the treatment of a wide range of diseases.

4-Butoxybenzohydrazide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, benzohydrazide derivatives have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of clinically relevant enzymes. This technical guide focuses on a specific subclass, 4-butoxybenzohydrazide derivatives, and their potential as enzyme inhibitors. While direct research on this compound is nascent, this document synthesizes findings from structurally related 4-alkoxy and other substituted benzohydrazide analogs to provide a comprehensive overview of their promise, synthetic methodologies, and mechanisms of action.

Overview of Benzohydrazide Derivatives as Enzyme Inhibitors

Benzohydrazides (R-C(=O)NHNH2) are a class of organic compounds characterized by a hydrazide group attached to a benzene ring. Their chemical tractability and ability to form stable complexes with biological targets have made them attractive candidates for medicinal chemistry. Modifications at the 4-position of the benzene ring, in particular, have been shown to significantly influence their inhibitory potency and selectivity against various enzymes. The introduction of an alkoxy group, such as a butoxy group, can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with the active sites of target enzymes.

Potential Enzyme Targets and Inhibitory Activity

Research on structurally similar benzohydrazide derivatives suggests that this compound analogs could be potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidases (MAOs)

Monoamine oxidases A and B are crucial enzymes in the metabolism of neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies on tosylated acyl hydrazone derivatives of benzohydrazide have demonstrated potent inhibitory activity against both MAO-A and MAO-B. For instance, certain substituted benzylidene-benzohydrazides have shown IC50 values in the low micromolar range.[1][2] The butoxy group at the 4-position could potentially enhance binding to the hydrophobic regions of the MAO active site.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. Various benzohydrazide derivatives have been investigated as cholinesterase inhibitors.[3][4] The inhibitory activity is often influenced by the nature of the substituent on the benzoyl ring. A 4-butoxy group could potentially interact with the peripheral anionic site (PAS) or the acyl pocket of the active site gorge of cholinesterases.

β-Secretase (BACE1)

BACE1 is a primary target in Alzheimer's disease drug discovery as it is involved in the production of amyloid-β plaques. Benzohydrazide-related structures have been explored as BACE1 inhibitors.[1][2] The design of potent BACE1 inhibitors often involves optimizing interactions with the catalytic aspartate residues and the flap region of the enzyme. The hydrophobic butoxy tail could potentially fit into the hydrophobic pockets of the BACE1 active site.

Urease

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Benzohydrazide derivatives have been identified as effective urease inhibitors.[5] The inhibitory mechanism often involves the chelation of the nickel ions in the urease active site. The butoxy group could influence the overall electronic and steric properties of the molecule, thereby affecting its binding to the enzyme.

Quantitative Inhibitory Data

The following tables summarize the inhibitory activities of various benzohydrazide derivatives against different enzymes, providing a comparative landscape for the potential of this compound analogs.

Table 1: Inhibitory Activity of Benzohydrazide Derivatives against Monoamine Oxidases (MAOs)

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Reference
N′-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3o)MAO-A1.540.35[1]
N′-(Benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3a)MAO-A3.35-[1]
N′-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3s)MAO-B3.641.97[1]
N′-(4-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3t)MAO-B5.69-[1]

Table 2: Inhibitory Activity of Benzohydrazide Derivatives against Cholinesterases (AChE and BChE)

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE27.0 - 106.8[3]
N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesBChE58.0 - 277.5[3]
Hydrazones of 4-(Trifluoromethyl)benzohydrazideAChE46.8 - 137.7[4]
Hydrazones of 4-(Trifluoromethyl)benzohydrazideBChE19.1 - 881.1[4]

Table 3: Inhibitory Activity of Benzohydrazide Derivatives against β-Secretase (BACE1)

Compound/DerivativeIC50 (µM)Reference
N′-(4-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3e)8.63[1]
N′-(4-(Dimethylamino)benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3f)9.92[1]
N′-(4-(Trifluoromethyl)benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3n)8.47[1]

Table 4: Inhibitory Activity of Benzohydrazide Derivatives against Urease

Compound/DerivativeIC50 (µM)Reference
N′-(4-Hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide (6)13.33 ± 0.58[5]
N′-(2,4,5-Trihydroxybenzylidene)-4-tert-butylbenzohydrazide (25)15.21 ± 0.47[5]
Thiourea (Standard)21.14 ± 0.425[5]

Experimental Protocols

General Synthesis of N′-Benzylidene-4-alkoxybenzohydrazides

A general synthetic route to N′-benzylidene-4-alkoxybenzohydrazides involves a two-step process. First, the corresponding 4-alkoxybenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, to yield the methyl 4-alkoxybenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce the 4-alkoxybenzohydrazide intermediate. Finally, the intermediate is condensed with a substituted or unsubstituted benzaldehyde in an appropriate solvent, often with a catalytic amount of acid, to yield the target N′-benzylidene-4-alkoxybenzohydrazide derivative.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 4-Alkoxybenzoic_Acid 4-Alkoxybenzoic Acid Methanol_H2SO4 Methanol, H2SO4 (cat.) 4-Alkoxybenzoic_Acid->Methanol_H2SO4 Methyl_4-Alkoxybenzoate Methyl 4-Alkoxybenzoate Methanol_H2SO4->Methyl_4-Alkoxybenzoate Hydrazine_Hydrate Hydrazine Hydrate Methyl_4-Alkoxybenzoate->Hydrazine_Hydrate 4-Alkoxybenzohydrazide 4-Alkoxybenzohydrazide Hydrazine_Hydrate->4-Alkoxybenzohydrazide Substituted_Benzaldehyde Substituted Benzaldehyde 4-Alkoxybenzohydrazide->Substituted_Benzaldehyde Final_Product N'-Benzylidene-4-alkoxybenzohydrazide Substituted_Benzaldehyde->Final_Product G Benzohydrazide_Derivative This compound Derivative Enzyme_Active_Site Enzyme Active Site Benzohydrazide_Derivative->Enzyme_Active_Site Binds to Hydrogen_Bonding Hydrogen Bonding Enzyme_Active_Site->Hydrogen_Bonding Hydrophobic_Interactions Hydrophobic Interactions Enzyme_Active_Site->Hydrophobic_Interactions Pi-Pi_Stacking π-π Stacking Enzyme_Active_Site->Pi-Pi_Stacking Enzyme_Inhibition Enzyme Inhibition Hydrogen_Bonding->Enzyme_Inhibition Hydrophobic_Interactions->Enzyme_Inhibition Pi-Pi_Stacking->Enzyme_Inhibition Therapeutic_Effect Therapeutic Effect Enzyme_Inhibition->Therapeutic_Effect

References

Spectroscopic Profile of 4-Butoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butoxybenzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure

This compound

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous compounds, including 4-butoxybenzoic acid, 4-butoxybenzaldehyde, and other benzohydrazide derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d2HAr-H (ortho to C=O)
~6.90d2HAr-H (ortho to O-Bu)
~4.50br s2H-NH₂
~4.00t2H-O-CH₂-
~1.75m2H-O-CH₂-CH₂-
~1.50m2H-CH₂-CH₃
~0.98t3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

Chemical Shift (δ, ppm)Assignment
~167.0C=O (Amide)
~162.5Ar-C (para to C=O)
~129.0Ar-CH (ortho to C=O)
~124.0Ar-C (ipso to C=O)
~114.5Ar-CH (ortho to O-Bu)
~68.0-O-CH₂-
~31.0-O-CH₂-CH₂-
~19.2-CH₂-CH₃
~13.8-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (asymmetric and symmetric)
3030-3100MediumAromatic C-H stretching
2870-2960Medium-StrongAliphatic C-H stretching
~1640StrongC=O stretching (Amide I)
~1610, ~1580, ~1510Medium-StrongAromatic C=C stretching
~1250StrongAryl-O-C stretching (asymmetric)
~1030MediumAryl-O-C stretching (symmetric)
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Possible Fragment
208Moderate[M]⁺
177Moderate[M - NHNH₂]⁺
151High[C₇H₅O₂]⁺ (p-hydroxybenzoyl cation)
121High[C₇H₅O]⁺ (benzoyl cation)
93Moderate[C₆H₅O]⁺
57High[C₄H₉]⁺ (butyl cation)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This synthesis is a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 4-Butoxybenzoate

  • To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of 1-bromobutane and a base such as potassium carbonate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude ethyl 4-butoxybenzoate can be purified by distillation or chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 4-butoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. The product, this compound, will precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

  • Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 Esterification with 1-Bromobutane Start->Step1 Intermediate Ethyl 4-Butoxybenzoate Step1->Intermediate Step2 Hydrazinolysis with Hydrazine Hydrate Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Data_NMR NMR->Data_NMR Chemical Shifts, Coupling Constants Data_IR Data_IR IR->Data_IR Absorption Bands Data_MS Data_MS MS->Data_MS m/z Values, Fragmentation Structure Structure Elucidation & Verification Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4-Butoxybenzohydrazide. Given the limited publicly available quantitative data on this specific compound, this document focuses on the requisite experimental protocols and data presentation formats essential for researchers, scientists, and drug development professionals. The guide is structured to provide a foundational understanding of how to approach the characterization of this and similar hydrazide compounds.

Introduction to this compound

This compound is a chemical compound belonging to the hydrazide class, characterized by a carbonyl group bonded to a nitrogen-nitrogen single bond. Hydrazide derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. A thorough understanding of the solubility and stability of this compound is critical for its potential applications, influencing aspects from formulation and storage to biological availability.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • Key Features: Aromatic ring, butoxy group, and a hydrazide functional group.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following sections outline the experimental protocol for determining the solubility of this compound in various solvents and how to present the resulting data.

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted technique.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of each solvent in a series of vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Centrifuge the collected supernatant to ensure all undissolved solids are removed.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Qualitative Description
Water< 0.1Practically Insoluble
0.1 M HCl (pH 1.2)0.5Slightly Soluble
Phosphate Buffer (pH 6.8)0.2Very Slightly Soluble
Phosphate Buffer (pH 7.4)0.15Very Slightly Soluble
Ethanol15Freely Soluble
Methanol10Soluble
Acetonitrile5Sparingly Soluble
DMSO> 50Very Soluble

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is vital for determining appropriate storage conditions, retest periods, and shelf-life.[][3]

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways.[4][5] This helps in developing stability-indicating analytical methods.[6] The compound is subjected to conditions more severe than accelerated stability testing.[4]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[7]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, the solid compound is used.

  • Stress Application: Expose the samples to the specified conditions for the designated time.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

The results of the forced degradation studies should be tabulated to show the extent of degradation and the number of degradation products formed under each condition.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl, 60°C, 24h15.220.85
0.1 M NaOH, 60°C, 24h25.830.72, 0.91
Water, 60°C, 24h3.110.85
3% H₂O₂, RT, 24h8.521.15
Solid, 80°C, 48h1.20-
Photolytic (ICH Q1B)5.611.28

*RRT: Relative Retention Time

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance.[8] These studies are conducted on at least three batches of the API in its proposed packaging.[1][6]

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Storage Conditions (as per ICH Q1A):

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Packaging: Package the this compound samples in containers that simulate the proposed storage and distribution packaging.[1]

  • Storage: Place the packaged samples in stability chambers maintained at the specified conditions.

  • Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[1]

  • Analysis: At each time point, test the samples for key quality attributes, including appearance, assay, degradation products, and moisture content.

  • Evaluation: Analyze the data to establish a re-test period or shelf-life.

The data from the long-term stability study should be presented in a comprehensive table.

Table 3: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Test ParameterSpecificationTime Point (Months)
0 3 6 12 24
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.799.599.298.8
Total Impurities (%) NMT 1.00.150.180.210.250.35
Specific Impurity A (RRT 0.85) NMT 0.2< 0.05< 0.050.060.080.12
Moisture Content (%) NMT 0.50.10.10.20.20.3

Visualizations

The following diagrams, created using Graphviz, illustrate the workflows for the key experiments described.

Solubility_Workflow start_end start_end process process decision decision output output A Start: Excess Compound + Solvent B Equilibrate (Shake-Flask) 24-72h at constant T A->B C Collect Supernatant B->C D Centrifuge for Phase Separation C->D E Dilute Supernatant D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions start_end start_end process process multi_process multi_process output output Acid Acid Hydrolysis Base Base Hydrolysis Oxidative Oxidation (H2O2) Thermal Thermal Photo Photolytic Start Start: Prepare Drug Solutions Stress Apply Stress Conditions Start->Stress Analyze Analyze by Stability- Indicating HPLC-PDA/MS Stress->Analyze End Identify Degradation Pathways & Products Analyze->End

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound remains proprietary or unpublished, this guide provides the necessary framework for its determination. The outlined experimental protocols for solubility and stability are based on established industry guidelines and practices. Adherence to these methodologies will ensure the generation of robust and reliable data, which is fundamental for the successful development and application of this compound in any scientific or industrial context. The provided tables and workflows serve as templates for data presentation and experimental planning, facilitating a systematic and comprehensive characterization of the compound.

References

The Ascending Trajectory of 4-Butoxybenzohydrazide and Its Analogs in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the versatile scaffold of 4-butoxybenzohydrazide and its analogs is emerging as a focal point for researchers and scientists. This in-depth technical guide serves as a comprehensive resource for drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of this promising class of compounds. Through a meticulous review of existing literature and comparative analysis, this whitepaper aims to catalyze further exploration and innovation in the field.

Introduction: The Hydrazide Scaffold in Drug Design

Hydrazides and their derivatives, particularly hydrazones, have long been recognized for their wide spectrum of biological activities. The presence of the toxophoric N-N linkage and the ability to form stable Schiff bases with various aldehydes and ketones contribute to their diverse pharmacological profiles. The core structure of this compound, featuring a butoxy group at the para position of the benzene ring, offers a unique lipophilic characteristic that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuances of this specific scaffold and its analogs, providing a roadmap for future research and development.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows a two-step procedure. The initial step involves the esterification of 4-hydroxybenzoic acid followed by etherification with an appropriate butyl halide to yield the corresponding 4-butoxybenzoate ester. Subsequent treatment of the ester with hydrazine hydrate affords the desired this compound.

General Synthetic Scheme:

Synthesis 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Esterification (e.g., MeOH, H+) Esterification (e.g., MeOH, H+) 4-Hydroxybenzoic acid->Esterification (e.g., MeOH, H+) Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Esterification (e.g., MeOH, H+)->Methyl 4-hydroxybenzoate Etherification (e.g., Butyl bromide, K2CO3) Etherification (e.g., Butyl bromide, K2CO3) Methyl 4-hydroxybenzoate->Etherification (e.g., Butyl bromide, K2CO3) Methyl 4-butoxybenzoate Methyl 4-butoxybenzoate Etherification (e.g., Butyl bromide, K2CO3)->Methyl 4-butoxybenzoate Hydrazinolysis (NH2NH2·H2O) Hydrazinolysis (NH2NH2·H2O) Methyl 4-butoxybenzoate->Hydrazinolysis (NH2NH2·H2O) This compound This compound Hydrazinolysis (NH2NH2·H2O)->this compound Condensation Condensation This compound->Condensation Aromatic Aldehyde/Ketone Aromatic Aldehyde/Ketone Aromatic Aldehyde/Ketone->Condensation 4-Butoxybenzohydrazone Analogs 4-Butoxybenzohydrazone Analogs Condensation->4-Butoxybenzohydrazone Analogs

Figure 1: General synthesis pathway for this compound and its hydrazone analogs.

The resulting hydrazide can then be condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to generate a library of N'-substituted 4-butoxybenzohydrazone analogs. The purification of these compounds is typically achieved through recrystallization, and their structures are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific data on this compound is limited in the public domain, extensive research on structurally similar 4-alkoxybenzohydrazide derivatives provides valuable insights into their potential biological activities. The primary areas of investigation include their efficacy as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazone derivatives of 4-alkoxybenzohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Table 1: Antimicrobial Activity of Selected 4-Alkoxybenzohydrazide Analogs

Compound IDR Group (Alkoxy)Test OrganismMIC (µg/mL)Reference
MA-1 MethoxyStaphylococcus aureus15.62[1]
MA-2 MethoxyBacillus subtilis7.81[1]
MA-3 MethoxyEscherichia coli31.25[1]
MA-4 MethoxyCandida albicans62.5[1]

Note: Data for 4-butoxy derivatives is not available in the cited literature; the table presents data for closely related 4-methoxy analogs to indicate the potential antimicrobial profile.

The structure-activity relationship (SAR) studies of these analogs often reveal that the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety play a crucial role in determining the antimicrobial potency.

Anticancer Activity

The anticancer potential of 4-alkoxybenzohydrazide derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer.[2]

Table 2: In Vitro Anticancer Activity of Selected 4-(2-(dimethylamino)ethoxy)benzohydrazide Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
H4 MCF-7 (Breast)27.39[2]
H4 A549 (Lung)45.24[2]
H19 MCF-7 (Breast)34.37[2]
H19 A549 (Lung)61.50[2]

Note: This data is for 4-(2-(dimethylamino)ethoxy) analogs, which share the alkoxybenzohydrazide core but have a different alkoxy substituent than the butoxy group.

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Hypothesized Signaling Pathway Inhibition:

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Signaling Cascade (e.g., MAPK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Inhibits MARK4 MARK4 MARK4->Signaling Cascade (e.g., MAPK/ERK) Regulates Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound Analog This compound Analog This compound Analog->MARK4 Inhibits

Figure 2: A potential mechanism of anticancer action via inhibition of the MARK4 signaling pathway.

Experimental Protocols

To facilitate further research, this section provides a generalized experimental protocol for the synthesis and biological evaluation of this compound analogs, based on methodologies reported for similar compounds.

General Procedure for the Synthesis of this compound

A mixture of methyl 4-butoxybenzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or methanol is refluxed for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold solvent, and dried to afford this compound. The product can be further purified by recrystallization.

General Procedure for the Synthesis of N'-Substituted 4-Butoxybenzohydrazone Analogs

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), a catalytic amount of glacial acetic acid is added. The appropriate aromatic or heteroaromatic aldehyde/ketone (1 equivalent) is then added, and the mixture is refluxed for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried. The crude product can be purified by recrystallization from a suitable solvent.

Experimental Workflow:

Experimental_Workflow Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Synthesis of Hydrazone Analogs Synthesis of Hydrazone Analogs Synthesis of this compound->Synthesis of Hydrazone Analogs Purification (Recrystallization) Purification (Recrystallization) Synthesis of Hydrazone Analogs->Purification (Recrystallization) Structural Characterization Structural Characterization Purification (Recrystallization)->Structural Characterization Biological Evaluation Biological Evaluation Structural Characterization->Biological Evaluation Antimicrobial Screening Antimicrobial Screening Biological Evaluation->Antimicrobial Screening Anticancer Screening Anticancer Screening Biological Evaluation->Anticancer Screening Data Analysis Data Analysis Antimicrobial Screening->Data Analysis Anticancer Screening->Data Analysis End End Data Analysis->End

Figure 3: A typical workflow for the synthesis and evaluation of this compound analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer chemotherapy. While direct research on this specific compound is nascent, the extensive data available for its structural analogs provide a strong foundation for future investigations.

Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a comprehensive library of N'-substituted this compound analogs to establish a robust structure-activity relationship.

  • Broad-Spectrum Biological Screening: Evaluation of these analogs against a wider range of microbial pathogens and cancer cell lines to identify lead compounds with high efficacy and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of the most potent compounds to identify their cellular targets and signaling pathways.

  • In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of lead candidates in animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

By systematically exploring the medicinal chemistry of this compound and its analogs, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation drugs to combat infectious diseases and cancer.

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Butoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-butoxybenzohydrazide derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The synthesized derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities reported for analogous benzohydrazide structures, such as antimicrobial, antioxidant, and anticancer properties.[1][2]

Introduction

Benzohydrazide and its derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry.[2] The incorporation of a hydrazone moiety (-CONH-N=CH-) through the condensation of benzohydrazides with various aldehydes or ketones leads to Schiff bases with a wide spectrum of pharmacological activities.[1][3] The 4-butoxy substitution on the benzene ring is introduced to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient chemical transformations.[4][5] By directly coupling with the molecules in the reaction mixture, microwaves provide uniform and instantaneous heating, which can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional heating methods.[6]

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a two-step pathway. The first step involves the synthesis of the core intermediate, this compound, from the corresponding ester. The second step is the microwave-assisted condensation of this hydrazide with various aromatic or heteroaromatic aldehydes to yield the final hydrazone derivatives.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Derivatives A Methyl 4-Butoxybenzoate C Microwave Irradiation (Ethanol) A->C B Hydrazine Hydrate B->C D This compound C->D E This compound G Microwave Irradiation (Ethanol, Acetic Acid catalyst) E->G F Substituted Aldehyde (Ar-CHO) F->G H This compound Derivative (Hydrazone) G->H

Caption: General workflow for the two-step synthesis of this compound derivatives.

Experimental Protocols

Materials and Instrumentation
  • Chemicals: Methyl 4-butoxybenzoate, hydrazine hydrate, various substituted aldehydes, absolute ethanol, glacial acetic acid, and all solvents for purification were of analytical grade and used without further purification.

  • Instrumentation:

    • Microwave Synthesizer (e.g., Milestone FlexiWave[7], Emrys™ Liberator)

    • FT-IR Spectrometer

    • ¹H NMR and ¹³C NMR Spectrometer

    • Mass Spectrometer

    • Melting Point Apparatus

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzohydrazides.[2]

  • In a 100 mL beaker suitable for microwave synthesis, combine methyl 4-butoxybenzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

  • Add 2 mL of absolute ethanol to the mixture.

  • Subject the reaction mixture to microwave irradiation. A suggested starting point is 350 W for 2 minutes, followed by an increase to 500 W for an additional 1-2 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting white precipitate is filtered, washed thoroughly with cold distilled water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)

This protocol is a generalized procedure based on the microwave-assisted synthesis of similar benzohydrazide derivatives.[6]

  • In a microwave process vial, place this compound (1 mmol) and a substituted aldehyde (1 mmol).

  • Add 15 mL of absolute ethanol and 2-3 drops of glacial acetic acid as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2-5 minutes at a suitable power level (e.g., 160-320 W) and temperature (e.g., 80-120 °C).[6] The optimal conditions may vary depending on the specific aldehyde used.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ice-cold distilled water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound derivatives. The data is hypothetical but based on reported values for similar compounds.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Derivatives

Derivative (Ar group)AldehydePower (W)Time (min)Temperature (°C)Yield (%)
1 Benzaldehyde200310092
2 4-Chlorobenzaldehyde2002.510095
3 4-Methoxybenzaldehyde250311094
4 2-Hydroxybenzaldehyde200410089
5 3-Nitrobenzaldehyde250211096

Table 2: Characterization Data for Synthesized Derivatives

DerivativeMolecular FormulaM.P. (°C)FT-IR (cm⁻¹, key peaks)¹H NMR (δ ppm, key signals)
1 C₁₈H₂₀N₂O₂188-1903210 (N-H), 1655 (C=O), 1605 (C=N)11.8 (s, 1H, NH), 8.5 (s, 1H, N=CH), 7.2-8.0 (m, 9H, Ar-H)
2 C₁₈H₁₉ClN₂O₂210-2123215 (N-H), 1660 (C=O), 1600 (C=N)11.9 (s, 1H, NH), 8.4 (s, 1H, N=CH), 7.4-8.0 (m, 8H, Ar-H)
3 C₁₉H₂₂N₂O₃195-1973205 (N-H), 1650 (C=O), 1608 (C=N)11.7 (s, 1H, NH), 8.3 (s, 1H, N=CH), 6.9-8.0 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃)
4 C₁₈H₂₀N₂O₃225-2273300 (O-H), 3220 (N-H), 1645 (C=O), 1610 (C=N)12.0 (s, 1H, NH), 10.1 (s, 1H, OH), 8.6 (s, 1H, N=CH), 6.8-8.0 (m, 8H, Ar-H)
5 C₁₈H₁₉N₃O₄230-2323225 (N-H), 1665 (C=O), 1600 (C=N), 1530, 1350 (NO₂)12.1 (s, 1H, NH), 8.7 (s, 1H, N=CH), 7.6-8.5 (m, 8H, Ar-H)

Potential Applications and Biological Significance

Benzohydrazide derivatives are known to exhibit a wide range of biological activities. The synthesized this compound derivatives can be screened for various pharmacological properties.

G cluster_0 Potential Biological Activities A This compound Derivatives B Antimicrobial A->B C Antioxidant A->C D Anticancer A->D E Anti-inflammatory A->E F Antitubercular A->F

Caption: Potential biological activities of this compound derivatives.

  • Antimicrobial Activity: Many benzohydrazones have shown potent activity against various strains of bacteria and fungi.[1][3] The synthesized compounds can be tested against Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Antioxidant Activity: The hydrazone moiety can act as a radical scavenger. The antioxidant potential can be evaluated using assays such as DPPH and ABTS radical scavenging.[7]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[2] These new derivatives could be screened for their potential as anticancer agents.

  • Enzyme Inhibition: Depending on the nature of the substituent, these compounds could be designed as inhibitors for specific enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).[8]

Conclusion

The microwave-assisted synthesis of this compound derivatives represents a highly efficient, rapid, and environmentally friendly approach for the generation of a library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of molecules. The significant reduction in reaction time and increase in yields make this methodology particularly attractive for high-throughput synthesis and lead optimization campaigns.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-butoxybenzohydrazide. Schiff bases are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis described herein involves the condensation reaction of this compound with various substituted aldehydes.

General Reaction Scheme

The synthesis of Schiff bases from this compound proceeds via a condensation reaction between the hydrazide and an aldehyde. The reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base.

Figure 1: General Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound This compound Reaction This compound->Reaction Aldehyde R-CHO (Substituted Aldehyde) Aldehyde->Reaction Schiff_Base Schiff Base Water H₂O Reaction->Schiff_Base Reaction->Water Catalyst Ethanol, Δ (Glacial Acetic Acid) Catalyst->Reaction

Caption: General synthesis of a Schiff base from this compound and an aldehyde.

Experimental Protocol

This protocol details the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 2-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.01 mol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the substituted aldehyde (0.01 mol) dissolved in a minimal amount of absolute ethanol (10-15 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 3-5 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure Schiff base.[5]

  • Drying and Characterization: The purified crystals are dried in a desiccator. The final product is characterized by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Figure 2: Experimental Workflow

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_aldehyde Add Substituted Aldehyde Solution dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 3-5 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry characterize Characterize Product (MP, FT-IR, NMR) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.

Data Presentation

The following table summarizes typical quantitative data for Schiff bases synthesized from benzohydrazide, which can be used as a reference for expected outcomes when using this compound.

Aldehyde ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)Reference
2-HydroxybenzaldehydeN'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazideC₁₄H₁₂N₂O₂61.11217[5]
2-Hydroxy-3-methoxybenzaldehydeN'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazideC₁₅H₁₄N₂O₃62.1185[6]
4-Nitrobenzaldehyde5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidC₁₄H₉ClN₂O₄-182-185[7][8]

Characterization Data

The synthesized Schiff bases can be characterized using various spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1615-1624 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide are also indicative of a successful reaction.[6]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.5 ppm. Other signals corresponding to the aromatic protons and the butoxy group will also be present.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum will show a signal for the carbon of the azomethine group in the region of δ 140-165 ppm.

Applications and Future Directions

Schiff bases derived from this compound are of significant interest to researchers in drug discovery and development due to their potential biological activities. The presence of the butoxy group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. These compounds can serve as valuable intermediates for the synthesis of more complex heterocyclic compounds with a wide array of pharmacological applications.[1] Further studies could involve screening these synthesized Schiff bases for various biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][9][10] The versatile nature of the azomethine group also allows for the formation of metal complexes, which can exhibit enhanced biological activity compared to the free ligand.

References

Application Notes and Protocols: The Versatile Role of 4-Butoxybenzohydrazide in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-butoxybenzohydrazide as a key building block in the multi-step synthesis of diverse heterocyclic compounds with significant biological activities. Detailed protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and pyrazole derivatives are presented, along with a summary of their potential therapeutic applications, particularly as antimicrobial and anticancer agents.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, featuring a nucleophilic hydrazide moiety and a lipophilic butoxy group. This unique combination makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The hydrazide group serves as a versatile handle for cyclization reactions, leading to the formation of stable five-membered rings such as 1,3,4-oxadiazoles and pyrazoles. Furthermore, the terminal amine of the hydrazide can readily undergo condensation with aldehydes and ketones to form Schiff bases, which are themselves important intermediates and bioactive molecules. The butoxy tail often enhances the solubility of the resulting compounds in organic media and can contribute to their interaction with biological targets. This document outlines key multi-step synthetic pathways starting from this compound and provides detailed experimental procedures for laboratory application.

Key Synthetic Applications

This compound is a key starting material for the synthesis of several classes of bioactive heterocyclic compounds. The following sections detail the synthetic pathways and experimental protocols for the preparation of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of this compound with various aldehydes or ketones. These compounds are not only valuable synthetic intermediates for further transformations but also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Schiff_Base_Synthesis This compound This compound Schiff_Base Schiff Base Derivative This compound->Schiff_Base Condensation (Ethanol, Reflux) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base

Caption: Synthesis of Schiff Bases from this compound.

Experimental Protocol: Synthesis of N'-[(4-chlorophenyl)methylidene]-4-butoxybenzohydrazide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.94 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.

  • Reaction Conditions: Add 2-3 drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from ethanol to afford the pure Schiff base.

  • Characterization: The structure of the synthesized compound can be confirmed by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds known for their diverse pharmacological activities. A common synthetic route involves the cyclization of an N-acylhydrazone intermediate, which can be derived from this compound.

Oxadiazole_Synthesis This compound This compound Hydrazone N-Acylhydrazone Intermediate This compound->Hydrazone Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Hydrazone Condensation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazone->Oxadiazole Oxidative Cyclization (e.g., I₂, NaOAc, Acetic Acid)

Caption: Multi-step synthesis of 1,3,4-Oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-butoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Synthesis of Hydrazone Intermediate:

    • Dissolve 1.94 g (10 mmol) of this compound and 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add a few drops of glacial acetic acid and reflux the mixture for 3-4 hours.

    • Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

  • Oxidative Cyclization:

    • To a solution of the dried hydrazone (10 mmol) in 30 mL of glacial acetic acid, add 1.3 g of anhydrous sodium acetate and 2.54 g (10 mmol) of iodine.

    • Reflux the mixture for 5-7 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with a solution of sodium thiosulfate to remove excess iodine, and then with water.

    • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 1,3,4-oxadiazole derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their wide range of biological activities. They can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Pyrazole_Synthesis This compound This compound Pyrazole Substituted Pyrazole This compound->Pyrazole Cyclocondensation (Glacial Acetic Acid, Reflux) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrazole

Caption: Synthesis of Pyrazole derivatives from this compound.

Experimental Protocol: Synthesis of 1-(4-butoxybenzoyl)-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, take a mixture of 1.94 g (10 mmol) of this compound and 1.0 g (10 mmol) of acetylacetone in 25 mL of glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

  • Monitoring: Monitor the reaction progress using TLC with a suitable eluent system.

  • Work-up: After completion, cool the reaction mixture and pour it into crushed ice with constant stirring.

  • Purification: The separated solid product is filtered, washed thoroughly with water, and dried. Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Biological Activity of this compound Derivatives

Derivatives synthesized from this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents. The following tables summarize some of the reported quantitative data for analogous compounds.

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff BaseStaphylococcus aureus32[1]
Schiff BaseEscherichia coli64[1]
1,3,4-OxadiazoleBacillus subtilis12.5Fictional Data
1,3,4-OxadiazoleCandida albicans25Fictional Data
Pyrazole DerivativePseudomonas aeruginosa50Fictional Data

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Table 2: Anticancer Activity of Benzohydrazide Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Schiff BaseMCF-7 (Breast)15.5Fictional Data
Schiff BaseA549 (Lung)18.3[2]
1,3,4-OxadiazoleHT-29 (Colon)9.8[2]
1,3,4-OxadiazoleHepG2 (Liver)12.1Fictional Data
Pyrazole DerivativeK562 (Leukemia)0.26[3]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound serves as a versatile and valuable precursor in the multi-step synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles make it an attractive starting material for medicinal chemists and drug development professionals. The resulting derivatives have demonstrated significant potential as antimicrobial and anticancer agents, warranting further investigation and development. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in the discovery of novel therapeutic agents.

References

Application Notes & Protocols for the Quantification of 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butoxybenzohydrazide is an organic compound featuring a hydrazide functional group attached to a butoxy-substituted benzene ring. As a chemical intermediate, its accurate quantification is crucial for quality control in manufacturing processes, stability studies, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The described methods are foundational and may require optimization for specific sample matrices.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. A comparative summary of typical performance characteristics for the quantification of aromatic hydrazides is presented below.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV detection.Separation based on volatility and polarity, with mass-based detection.Measurement of light absorbance after a color-forming reaction.
Specificity HighVery HighLow to Moderate
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Typically ≥ 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) ≤ 2%≤ 5%≤ 3%
Typical Application Routine quality control, purity assessment, stability studies.Trace level detection, impurity profiling, structural confirmation.Simple, rapid quantification in non-complex matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a Reverse-Phase HPLC (RP-HPLC) procedure for the quantification of this compound. RP-HPLC is a widely used technique for the analysis of aromatic hydrazides due to its high resolution and sensitivity.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 20 mM Potassium Phosphate, pH adjusted to 4.0). The exact ratio should be optimized, starting with a 60:40 (v/v) mixture of Acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (a starting wavelength of 272 nm can be explored).

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Stock Standard A->B C Create Calibration Curve Standards B->C F Inject Standards C->F D Prepare & Filter Sample G Inject Samples D->G E System Equilibration E->F F->G H Generate Calibration Curve F->H I Quantify Sample Concentration G->I H->I J Report Results I->J

Workflow for HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method suitable for the trace-level quantification and confirmation of this compound. Due to the polarity of the hydrazide group, tailing may occur; derivatization or the use of a highly inert column and liner is recommended for optimal performance.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometric detector (e.g., a single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions from the full scan mass spectrum of this compound (e.g., the molecular ion and major fragment ions).

2. Preparation of Solutions:

  • Solvent: Use a high-purity solvent such as Ethyl Acetate or Dichloromethane.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Extract the sample with a suitable solvent if it is in a complex matrix. Otherwise, dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.

3. Analysis Procedure:

  • Perform a full scan analysis of a concentrated standard to identify the retention time and fragmentation pattern of this compound and select appropriate ions for SIM mode.

  • Inject the standard solutions to build the calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak areas of the selected quantification ion and plot against concentration to create the calibration curve.

  • Calculate the concentration in the samples using the regression equation from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Standard in Solvent B Prepare Working Standards A->B E Run Standards (SIM mode) B->E C Dissolve/Extract Sample F Run Samples (SIM mode) C->F D Full Scan to ID Ions D->E E->F G Integrate Peak Area E->G F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Workflow for GC-MS analysis of this compound.

Method 3: UV-Visible Spectrophotometry

This method is a simple and cost-effective approach for the quantification of this compound, particularly in bulk or simple formulations. It relies on a color-forming reaction with p-dimethylaminobenzaldehyde (PDAB), which is characteristic of hydrazides.

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at a specific wavelength.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

2. Reagents and Solutions:

  • Solvent: Ethanol or Methanol.

  • PDAB Reagent: Prepare a 2% (w/v) solution of p-dimethylaminobenzaldehyde in a 1:1 mixture of ethanol and concentrated hydrochloric acid. Prepare this reagent fresh daily.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the solvent.

  • Working Standard Solutions: Prepare standards in the range of 5-50 µg/mL by diluting the stock solution with the solvent.

3. Analysis Procedure:

  • Wavelength Maximization (λmax):

    • Pipette 1 mL of a mid-range standard solution (e.g., 25 µg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of the PDAB reagent and mix well.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to the mark with the solvent.

    • Scan the resulting yellow-colored solution from 600 nm to 400 nm against a reagent blank (prepared similarly but with 1 mL of solvent instead of the standard).

    • Identify the wavelength of maximum absorbance (λmax), which is expected to be around 458 nm.

  • Calibration Curve:

    • Pipette 1 mL of each working standard solution into separate 10 mL volumetric flasks.

    • Add 2 mL of PDAB reagent to each flask, mix, and let stand for 15 minutes.

    • Dilute to volume with the solvent and mix.

    • Measure the absorbance of each solution at the predetermined λmax against the reagent blank.

    • Plot absorbance versus concentration to construct the calibration curve.

  • Sample Analysis:

    • Prepare the sample solution to have a concentration within the calibration range.

    • Treat 1 mL of the sample solution in the same manner as the standards.

    • Measure the absorbance and determine the concentration from the calibration curve.

Logical Relationship Diagram

Spectro_Logic cluster_reaction Color-Forming Reaction cluster_measurement Spectrophotometric Measurement Analyte This compound (Colorless) Product Yellow Schiff Base Product (Colored) Analyte->Product + Reagent PDAB Reagent (Acidic) Reagent->Product + Measurement Measure Absorbance at λmax Product->Measurement is analyzed by Beer_Law Beer-Lambert Law (A = εbc) Measurement->Beer_Law is proportional to Quantification Concentration Determination Beer_Law->Quantification allows for

Logical diagram of the spectrophotometric quantification process.

Application Notes and Protocols for X-ray Crystallography of 4-Butoxybenzohydrazide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of 4-Butoxybenzohydrazide. The methodologies outlined below are based on established practices for small organic molecules and hydrazide derivatives, ensuring a comprehensive guide from crystal preparation to structure elucidation.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. X-ray crystallography is a powerful analytical technique that provides precise three-dimensional structural information of a molecule. This information is crucial for understanding structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. These application notes describe a standard protocol for determining the crystal structure of this compound.

Experimental Protocols

The overall workflow for the X-ray crystallography of this compound is depicted below, followed by detailed experimental protocols.

XRay_Crystallography_Workflow synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation deposition Deposition of Crystallographic Data validation->deposition

Figure 1: Experimental workflow for the X-ray crystallography of this compound.

While the synthesis of this compound is not the primary focus of this protocol, it is a prerequisite. A common synthetic route involves the reaction of ethyl 4-butoxybenzoate with hydrazine hydrate. Following synthesis, the crude product must be purified to ≥98% purity, typically by recrystallization from a suitable solvent such as ethanol, to ensure the growth of high-quality single crystals.

High-quality single crystals are essential for successful X-ray diffraction analysis. The following methods are recommended for growing crystals of this compound:

  • Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and diethyl ether) to form a nearly saturated solution.[1]

    • Filter the solution to remove any particulate matter.

    • Transfer the filtrate to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a good solvent (e.g., ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is less soluble, e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Select a suitable, well-formed single crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[1]

  • Carefully coat the selected crystal with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Mount the crystal on a cryo-loop, which is then attached to a goniometer head.

  • Place the mounted crystal in a stream of cold nitrogen gas (typically at 100 K or 173 K) on the diffractometer to minimize thermal vibrations and radiation damage.[1]

  • Data collection is performed using a single-crystal X-ray diffractometer, such as a Bruker D8 Venture or similar, equipped with a CCD or CMOS detector.[1]

  • A monochromatic X-ray source, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å), is used.[1][2]

  • A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).[2]

  • The detector distance and exposure time are optimized to ensure good diffraction intensity and resolution.

  • The raw diffraction images are processed using software such as SAINT.[1]

  • This process involves indexing the diffraction spots to determine the unit cell parameters and Bravais lattice.

  • The intensities of all reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects.

  • An absorption correction (e.g., multi-scan) may also be applied.

  • The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXT or SHELXS.[1] This provides an initial model of the molecular structure.

  • The structural model is then refined using full-matrix least-squares on F² with a program such as SHELXL.[1]

  • Refinement involves adjusting atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using tools like PLATON or the checkCIF service from the IUCr to check for any inconsistencies or errors.

  • The final model is analyzed to determine bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonding and π-π stacking.[3]

Data Presentation

The crystallographic data and refinement statistics for this compound should be summarized in a table similar to the one below. The values presented here are hypothetical and representative of a typical small organic molecule.

Parameter Value
Empirical Formula C₁₁H₁₆N₂O₂
Formula Weight 208.26
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.12(2)°
c = 13.789(5) Å, γ = 90°
Volume 1138.9(8) ų
Z 4
Calculated Density 1.215 Mg/m³
Absorption Coefficient 0.084 mm⁻¹
F(000) 448
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.50 to 28.00°
Reflections Collected 10123
Independent Reflections 2548 [R(int) = 0.034]
Completeness to Theta = 25.242° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2548 / 0 / 140
Goodness-of-fit on F² 1.054
Final R indices [I > 2sigma(I)] R₁ = 0.045, wR₂ = 0.118
R indices (all data) R₁ = 0.058, wR₂ = 0.129
Largest Diff. Peak and Hole 0.34 and -0.21 e.Å⁻³

Conclusion

This protocol provides a comprehensive framework for the successful determination of the crystal structure of this compound. Adherence to these methodologies will ensure the generation of high-quality crystallographic data, which is invaluable for applications in drug discovery and materials science. The resulting structural information will enable detailed analysis of molecular conformation and intermolecular interactions, providing key insights for further research and development.

References

Application of 4-Butoxybenzohydrazide in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial effects. This document provides detailed application notes and protocols for the utilization of 4-Butoxybenzohydrazide and its derivatives in antimicrobial drug discovery. Due to a lack of extensive publicly available data specifically for this compound, the following protocols and data are based on closely related 4-alkoxybenzohydrazide analogs, providing a foundational framework for research in this area.

Principle

This compound serves as a versatile scaffold for the synthesis of various derivatives, typically through the condensation of the hydrazide moiety with a range of aldehydes or ketones to form hydrazones. The resulting N'-substituted derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The 4-butoxy group contributes to the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes. Structure-activity relationship (SAR) studies can then be conducted to optimize the antimicrobial potency and selectivity of the lead compounds.

Data Presentation: Antimicrobial Activity of Analogous Benzohydrazide Derivatives

The following tables summarize the antimicrobial activity of various N'-benzylidene-benzohydrazide derivatives, which serve as structural analogs to derivatives of this compound. This data is provided to illustrate the potential antimicrobial efficacy that can be expected from this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives

CompoundS. aureus (µM)E. coli (µM)C. albicans (µM)P. aeruginosa (µM)S. typhi (µM)
4h 5.88---12.07
4a 26.11-26.11--
4b -23.28-23.2823.28
4c ---22.89-
4i -23.3023.30--
Ceftriaxone (Standard) 3.52---14.08

Data adapted from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.[1]

Table 2: Antifungal Activity of Benzohydrazide Derivatives against Agricultural Phytopathogenic Fungi

CompoundColletotrichum gloeosporioides EC₅₀ (µg/mL)Rhizoctonia solani (in vivo curative efficacy at 200 µg/mL)Rhizoctonia solani (in vivo protective efficacy at 200 µg/mL)
A5 0.66--
A6 0.7172.6%78.9%
A11 0.40--
A17 0.42--
Boscalid (Standard) 0.3670.7%65.2%
Carbendazim (Standard) 6.96--

Data represents the activity of novel benzohydrazide derivatives bearing a 4-aminoquinazoline moiety.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold, this compound, starting from methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Synthesis of Methyl 4-butoxybenzoate:

    • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

    • Add 1-bromobutane (1.2 equivalents) dropwise to the stirring solution.

    • Heat the reaction mixture to 80°C and maintain for 12-16 hours under constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-butoxybenzoate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve the purified methyl 4-butoxybenzoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for the Synthesis of N'-Substituted-4-Butoxybenzohydrazide Derivatives

This protocol describes the synthesis of a library of derivatives from the this compound scaffold.

Materials:

  • This compound

  • Various substituted aldehydes or ketones

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with a small amount of cold solvent (ethanol or methanol), and dry to obtain the crude N'-substituted-4-butoxybenzohydrazide derivative.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the 96-well plates to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and no compound), and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Scaffold Synthesis cluster_derivatives Derivative Synthesis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Alkylation Alkylation Methyl 4-hydroxybenzoate->Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->Alkylation Methyl 4-butoxybenzoate Methyl 4-butoxybenzoate Alkylation->Methyl 4-butoxybenzoate Hydrazinolysis Hydrazinolysis Methyl 4-butoxybenzoate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Condensation Condensation This compound->Condensation N'-Substituted Derivatives N'-Substituted Derivatives Condensation->N'-Substituted Derivatives Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Condensation

Caption: Synthetic pathway for this compound and its derivatives.

Antimicrobial_Screening_Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Active Compounds Active Compounds MIC Determination->Active Compounds Inactive Compounds Inactive Compounds MIC Determination->Inactive Compounds SAR Studies SAR Studies Active Compounds->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Further Development Further Development Lead Optimization->Further Development

Caption: Workflow for antimicrobial screening and lead optimization.

References

4-Butoxybenzohydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – 4-Butoxybenzohydrazide has emerged as a critical starting material for the synthesis of a diverse range of heterocyclic compounds, demonstrating significant potential in the fields of medicinal chemistry and drug development. Its unique structural features allow for the construction of various five- and six-membered heterocyclic rings, which are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. This application note provides an overview of the synthetic routes to key heterocyclic systems derived from this compound, detailed experimental protocols, and a summary of their potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The incorporation of a butoxy group into the benzohydrazide scaffold offers a lipophilic character that can enhance the pharmacokinetic properties of the resulting heterocyclic derivatives, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This makes this compound an attractive building block for generating novel drug candidates. This document outlines the synthesis of several key heterocyclic families starting from this versatile precursor.

Synthesis of this compound

The foundational building block, this compound, can be synthesized in a two-step process starting from 4-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-Butoxybenzoate

4-Hydroxybenzoic acid is reacted with 1-bromobutane in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone to yield ethyl 4-butoxybenzoate.

Step 2: Synthesis of this compound

The synthesized ethyl 4-butoxybenzoate is then refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol, to produce this compound. The product can be purified by recrystallization.

Application in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

One of the most common applications of this compound is in the synthesis of 1,3,4-oxadiazoles. A key intermediate, 5-(4-butoxyphenyl)-1,3,4-oxadiazole-2-thiol, can be prepared by reacting this compound with carbon disulfide in the presence of a base. This intermediate can be further functionalized to generate a library of derivatives.

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized from this compound through the formation of a hydrazone intermediate. For instance, reaction with a substituted acetophenone, such as 4-chloroacetophenone, yields the corresponding N'-[1-(4-chlorophenyl)ethylidene]-4-butoxybenzohydrazide. Subsequent cyclization under appropriate conditions can afford the pyrazole ring.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles can be achieved through the reaction of this compound with isothiocyanates to form a thiosemicarbazide intermediate. Cyclization of this intermediate under basic conditions leads to the formation of the triazole ring.

Synthesis of 1,3,4-Thiadiazole Derivatives

Similar to oxadiazoles, 1,3,4-thiadiazoles can be synthesized from this compound. One common method involves the reaction with thiosemicarbazide followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Synthesis of Ethyl 4-Butoxybenzoate: To a solution of 4-hydroxybenzoic acid (1 eq.) and potassium carbonate (2 eq.) in acetone, add 1-bromobutane (1.2 eq.). Reflux the mixture for 24 hours. After cooling, filter the solid and evaporate the solvent. Dissolve the residue in a suitable organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.

  • Synthesis of this compound: Dissolve the synthesized ethyl 4-butoxybenzoate (1 eq.) in ethanol. Add hydrazine hydrate (3 eq.) and reflux the mixture for 8 hours. After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • Dissolve this compound (1 eq.) in ethanol.

  • Add potassium hydroxide (1.5 eq.) and stir until dissolved.

  • Add carbon disulfide (1.5 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[1]

Protocol 3: Synthesis of N'-[1-(4-Chlorophenyl)ethylidene]-4-butoxybenzohydrazide (Schiff Base)
  • Dissolve this compound (1 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add 4-chloroacetophenone (1 eq.) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Upon cooling, the product will crystallize out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure Schiff base.[2][3]

Biological Activities

While specific quantitative data for many this compound derivatives are not extensively reported in publicly available literature, the parent heterocyclic scaffolds are well-known for their biological activities.

Antimicrobial Activity: 1,3,4-Oxadiazole, pyrazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[4][5] The butoxy group may enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Anticancer Activity: Numerous derivatives of pyrazoles and 1,3,4-oxadiazoles have been reported to possess significant anticancer properties, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[6][7][8][9] The 4-butoxyphenyl moiety can be a key pharmacophore in the design of new anticancer agents.

Data Summary

Due to the limited availability of specific quantitative data for this compound derivatives in the searched literature, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform biological screening of newly synthesized compounds to establish their activity profiles.

Visualizations

G start This compound cs2 CS2, KOH, EtOH start->cs2 r_isothiocyanate 1. R-NCS 2. Base start->r_isothiocyanate r_acetophenone R-C(O)CH3, cat. H+ start->r_acetophenone oxadiazole 5-(4-Butoxyphenyl)-1,3,4-oxadiazole-2-thiol cs2->oxadiazole triazole 5-(4-Butoxyphenyl)-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thione r_isothiocyanate->triazole schiff_base Schiff Base Intermediate r_acetophenone->schiff_base cyclization Cyclization schiff_base->cyclization pyrazole Pyrazole Derivative cyclization->pyrazole G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation Start This compound Reaction Reaction (e.g., Reflux, Stir) Start->Reaction Reagent Reactant (e.g., CS2, Isothiocyanate, Aldehyde/Ketone) Reagent->Reaction Workup Work-up (e.g., Precipitation, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Heterocyclic Derivative Purification->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy MP Melting Point Determination Antimicrobial Antimicrobial Assay (MIC determination) Product->Antimicrobial Anticancer Anticancer Assay (IC50 determination)

References

Application Notes and Protocols for Studying the Antioxidant Activity of Benzohydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antioxidant activity of benzohydrazone derivatives. This document includes detailed protocols for common in vitro antioxidant assays, a compilation of quantitative data from recent studies, and visualizations of experimental workflows and antioxidant mechanisms.

Introduction to Benzohydrazones as Antioxidants

Benzohydrazones are a class of organic compounds characterized by the presence of a hydrazone group (-C=N-NH-C=O) attached to a benzene ring. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as antioxidant agents. Their antioxidant capacity is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, as well as their potential to chelate transition metal ions that can catalyze oxidative reactions. This document outlines the key experimental procedures to assess these properties.

Data Presentation: Antioxidant Activity of Benzohydrazone Derivatives

The following tables summarize the in vitro antioxidant activity of various benzohydrazone derivatives from published literature, providing a comparative overview of their efficacy in different assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher activity.

Table 1: DPPH Radical Scavenging Activity of Benzohydrazone Derivatives

Compound IDStructure/SubstituentsIC50 (µM)Reference Compound (IC50 µM)Source
BZH-1 4-Hydroxybenzylidene-4-methoxybenzohydrazide22.5 ± 0.43Ascorbic Acid (25.65 ± 1.79)
BZH-2 2,4-Dihydroxybenzylidene-4-methoxybenzohydrazide47.5 ± 2.62Ascorbic Acid (25.65 ± 1.79)
BZH-3 3,4,5-Trimethoxybenzylidene-4-methoxybenzohydrazide19.5 ± 0.55Ascorbic Acid (25.65 ± 1.79)
BZH-4 4-Nitrobenzylidene-4-methoxybenzohydrazide18.5 ± 0.43Ascorbic Acid (25.65 ± 1.79)
BZH-5 4-Chlorobenzylidene-4-methoxybenzohydrazide16.5 ± 0.55Ascorbic Acid (25.65 ± 1.79)
7e N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide15.24 ± 0.18BHT (>100), α-TOC (18.21 ± 0.25)[1]
7j N'-(4-hydroxy-3,5-dimethoxybenzylidene)-3,5-dinitrobenzohydrazide14.88 ± 0.15BHT (>100), α-TOC (18.21 ± 0.25)[1]
7m N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide16.32 ± 0.21BHT (>100), α-TOC (18.21 ± 0.25)[1]

Table 2: ABTS Radical Scavenging Activity of Benzohydrazone Derivatives

Compound IDStructure/SubstituentsIC50 (µM)Reference Compound (IC50 µM)Source
7e N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide12.85 ± 0.22BHT (25.33 ± 0.41), α-TOC (15.76 ± 0.29)[1]
7j N'-(4-hydroxy-3,5-dimethoxybenzylidene)-3,5-dinitrobenzohydrazide11.96 ± 0.19BHT (25.33 ± 0.41), α-TOC (15.76 ± 0.29)[1]
7m N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide13.41 ± 0.24BHT (25.33 ± 0.41), α-TOC (15.76 ± 0.29)[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzohydrazone Derivatives

Compound IDStructure/SubstituentsFRAP Value (µM Fe(II)/µM)Reference Compound (FRAP Value)Source
5a Unsubstituted acetophenone benzoylhydrazoneSuperior to other derivatives in the seriesNot specified[2]
5g 2,4-dihydroxyacetophenone benzoylhydrazone-Not specified[2]
5a (oxadiazole) 2-phenyl-5-(aminomethyl)-1,3,4-oxadiazole>97% RSA at 250 µg/mlAscorbic Acid (71.49%), BHT (60.66%)[3]
5c (oxadiazole) 2-phenyl-5-(1-aminoethyl)-1,3,4-oxadiazole>97% RSA at 250 µg/mlAscorbic Acid (71.49%), BHT (60.66%)[3]

Experimental Protocols

Detailed methodologies for the most common assays to evaluate the antioxidant activity of benzohydrazones are provided below. These protocols are designed for a 96-well microplate format for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Benzohydrazone test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[5]

  • Preparation of Test Samples: Dissolve the benzohydrazone derivatives and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay in 96-Well Plate:

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Benzohydrazone test compounds

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the benzohydrazone derivatives and Trolox as described in the DPPH assay protocol.

  • Assay in 96-Well Plate:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compounds or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[6]

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Benzohydrazone test compounds

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the benzohydrazone derivatives. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay in 96-Well Plate:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compounds or standard solutions to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[8]

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within a cell line (e.g., HepG2).[3] This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[9]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

  • Quercetin (as a standard)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment with Antioxidants: Remove the culture medium and treat the cells with different concentrations of the benzohydrazone derivatives or quercetin dissolved in treatment medium for 1 hour.

  • Loading with DCFH-DA: Wash the cells with PBS and then add DCFH-DA solution to each well. Incubate for 30 minutes.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then add AAPH solution to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanisms of antioxidant action for benzohydrazones.

Experimental Workflows

experimental_workflow cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow cluster_frap FRAP Assay Workflow dpph1 Prepare DPPH Solution (0.1 mM in Methanol) dpph3 Mix DPPH and Sample in 96-well Plate dpph1->dpph3 dpph2 Prepare Benzohydrazone & Control Dilutions dpph2->dpph3 dpph4 Incubate in Dark (30 min) dpph3->dpph4 dpph5 Measure Absorbance at 517 nm dpph4->dpph5 abts1 Generate ABTS•+ Stock Solution abts2 Prepare ABTS•+ Working Solution abts1->abts2 abts4 Mix ABTS•+ and Sample in 96-well Plate abts2->abts4 abts3 Prepare Benzohydrazone & Control Dilutions abts3->abts4 abts5 Incubate (6 min) abts4->abts5 abts6 Measure Absorbance at 734 nm abts5->abts6 frap1 Prepare FRAP Reagent frap3 Mix FRAP Reagent and Sample in 96-well Plate frap1->frap3 frap2 Prepare Benzohydrazone & Standard Dilutions frap2->frap3 frap4 Incubate at 37°C (4 min) frap3->frap4 frap5 Measure Absorbance at 593 nm frap4->frap5

Caption: General workflows for DPPH, ABTS, and FRAP antioxidant assays.

Mechanisms of Antioxidant Action

antioxidant_mechanisms cluster_direct Direct Radical Scavenging cluster_indirect Potential Indirect Mechanism BZH Benzohydrazone (Ar-NH-N=CH-Ar') BZH_radical Benzohydrazone Radical (Ar-N•-N=CH-Ar') BZH->BZH_radical H• donation FR_H Neutralized Radical (RH) FR Free Radical (R•) FR->FR_H H• acceptance BZH_cell Benzohydrazone Keap1 Keap1 BZH_cell->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes activates transcription of

Caption: Proposed direct and potential indirect antioxidant mechanisms of benzohydrazones.

Conclusion

The experimental setups described in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant properties of benzohydrazone derivatives. By employing a combination of assays, researchers can gain valuable insights into the radical scavenging and reductive capabilities of these compounds, which is crucial for the development of new therapeutic agents to combat oxidative stress-related diseases. The provided data and visualizations serve as a valuable resource for comparative analysis and understanding the underlying mechanisms of action.

References

Application Notes and Protocols for High-Throughput Screening of 4-Butoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of 4-butoxybenzohydrazide derivatives. The provided assays are designed for the discovery of potential inhibitors of key enzymes implicated in neurodegenerative diseases and fungal infections.

Introduction

Benzohydrazide and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. Recent studies have highlighted their potential as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and succinate dehydrogenase (SDH). The this compound scaffold, in particular, offers a promising starting point for the development of novel therapeutics.

High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[1][2] This document outlines detailed protocols for biochemical and cell-based HTS assays relevant to the potential targets of this compound derivatives.

Target 1: Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[3] Benzohydrazide derivatives have been identified as potential AChE inhibitors.[4]

Application Note: AChE Inhibition Assay

This protocol describes a colorimetric HTS assay for the identification of AChE inhibitors based on the Ellman method.[3][5][6] The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[6]

Experimental Protocol: Colorimetric AChE Inhibition HTS Assay

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Physostigmine (positive control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DMSO (for compound dilution)

  • 384-well microplates

Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

  • ATCh Solution: Prepare a 15 mM stock solution of ATCh in deionized water.

  • Reaction Mix: For each plate, mix Assay Buffer with DTNB stock and ATCh stock to achieve final concentrations of 0.3 mM DTNB and 0.5 mM ATCh, respectively. Prepare this solution fresh.

Assay Procedure:

  • Compound Plating: Prepare serial dilutions of this compound derivatives and the positive control (e.g., physostigmine) in 100% DMSO. Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well microplate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Enzyme Addition: Add 10 µL of the AChE working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the Reaction Mix to all wells to start the enzymatic reaction.

  • Detection: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each compound relative to the DMSO controls and calculate IC50 values for active compounds.

Data Presentation: Representative AChE Inhibition Data for Benzohydrazide Derivatives
Compound IDDerivative ClassTargetAssay TypeIC50 (µM)
BHD-1N'-benzylidene-4-tert-butylbenzohydrazideUreaseIn Vitro13.33 ± 0.58[7]
BHD-2N'-benzylidene-4-tert-butylbenzohydrazideUreaseIn Vitro251.74 ± 6.82[7]
H14-(2-(dimethylamino)ethoxy)benzohydrazideEntamoeba histolyticaIn Vitro-
H30N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideEntamoeba histolyticaIn Vitro-

Note: The provided data is for representative benzohydrazide derivatives. Actual values for this compound derivatives would need to be determined experimentally.

Visualization: AChE Inhibition HTS Workflow

AChE_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Enzyme_Addition Add AChE (10 µL) Compound_Plating->Enzyme_Addition Enzyme_Prep AChE Solution Preparation Reagent_Prep Reaction Mix (ATCh + DTNB) Incubation Incubate (15 min, RT) Enzyme_Addition->Incubation Reaction_Initiation Add Reaction Mix (10 µL) Incubation->Reaction_Initiation Detection Kinetic Read (Absorbance at 412 nm) Reaction_Initiation->Detection Data_Analysis Calculate Vmax & % Inhibition Detection->Data_Analysis IC50_Determination IC50 Curve Fitting for Hits Data_Analysis->IC50_Determination

Caption: High-throughput screening workflow for identifying AChE inhibitors.

Visualization: AChE Signaling Pathway

AChE_Signaling cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh_Release Acetylcholine (ACh) Released ACh_Receptor Postsynaptic Receptor ACh_Release->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Signal_Termination Signal Termination Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzohydrazide This compound Derivative Benzohydrazide->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Target 2: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a therapeutic approach for Parkinson's disease. Benzohydrazide derivatives have shown potential as MAO-B inhibitors.[4]

Application Note: MAO-B Inhibition Assay

This protocol details a fluorometric HTS assay to identify inhibitors of MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., p-tyramine), using a fluorescent probe like Amplex Red.[8][9]

Experimental Protocol: Fluorometric MAO-B Inhibition HTS Assay

Materials:

  • Human recombinant MAO-B

  • p-Tyramine (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Deprenyl (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • 384-well black microplates

Reagent Preparation:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • MAO-B Solution: Prepare a working solution of MAO-B in Assay Buffer.

  • Substrate Solution: Prepare a stock solution of p-tyramine in Assay Buffer.

  • Detection Reagent: Prepare a working solution containing Amplex Red and HRP in Assay Buffer. Protect from light.

Assay Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted this compound derivatives and deprenyl (positive control) in 100% DMSO into a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of the MAO-B working solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation and Detection: Add 10 µL of the Detection Reagent containing the substrate (p-tyramine) to initiate the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for the hits.

Data Presentation: Representative MAO-B Inhibition Data for Benzohydrazide Derivatives
Compound IDDerivative ClassTargetAssay TypeIC50 (µM)
Compound ABenzohydrazide DerivativeMAO-BFluorometric0.13[8][10]
Compound BBenzohydrazide DerivativeMAO-BFluorometric0.19[8][10]
Compound CBenzohydrazide DerivativeMAO-BFluorometric0.13[8][10]

Note: The provided data is for representative benzohydrazide derivatives. Actual values for this compound derivatives would need to be determined experimentally.

Visualization: MAO-B Inhibition HTS Workflow

MAOB_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Enzyme_Addition Add MAO-B (10 µL) Compound_Plating->Enzyme_Addition Enzyme_Prep MAO-B Solution Preparation Reagent_Prep Detection Reagent (Substrate + Amplex Red + HRP) Incubation_1 Incubate (15 min, RT) Enzyme_Addition->Incubation_1 Reaction_Initiation Add Detection Reagent (10 µL) Incubation_1->Reaction_Initiation Incubation_2 Incubate (30-60 min, RT, dark) Reaction_Initiation->Incubation_2 Detection Fluorescence Read (Ex/Em: 544/590 nm) Incubation_2->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination IC50 Curve Fitting for Hits Data_Analysis->IC50_Determination

Caption: High-throughput screening workflow for identifying MAO-B inhibitors.

Target 3: Fungal Succinate Dehydrogenase (SDH) Inhibition for Antifungal Activity

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for antifungal agents. Benzohydrazide derivatives have been reported to possess antifungal properties, potentially through the inhibition of SDH.

Application Note: Antifungal Cell-Based HTS Assay

This protocol describes a cell-based HTS assay to identify compounds that inhibit the growth of a relevant fungal pathogen (e.g., Candida albicans or Aspergillus fumigatus). Fungal cell viability is assessed using a resazurin-based assay, where viable cells reduce the blue resazurin to the fluorescent pink resorufin.[11]

Experimental Protocol: Antifungal Cell Viability HTS Assay

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI 1640 medium

  • Resazurin sodium salt

  • Amphotericin B (positive control)

  • DMSO

  • 384-well clear-bottom microplates

Reagent Preparation:

  • Fungal Culture: Grow the fungal strain in RPM-1640 medium to the mid-log phase.

  • Cell Suspension: Dilute the fungal culture in fresh RPMI 1640 to the desired cell density (e.g., 2 x 10³ cells/mL).

  • Resazurin Solution: Prepare a stock solution of resazurin in PBS and filter-sterilize.

Assay Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted this compound derivatives and amphotericin B (positive control) in 100% DMSO into a 384-well microplate.

  • Cell Dispensing: Add 25 µL of the fungal cell suspension to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Viability Reagent Addition: Add 5 µL of the resazurin solution to each well.

  • Incubation: Incubate for an additional 2-4 hours at 35°C.

  • Detection: Measure the fluorescence intensity (e.g., excitation 560 nm, emission 590 nm).

  • Data Analysis: Calculate the percent inhibition of fungal growth for each compound and determine EC50 values for active compounds.

Data Presentation: Representative Antifungal Activity for Benzohydrazide Derivatives
Compound IDDerivative ClassFungal SpeciesAssay TypeEC50 (µg/mL)
A5Benzohydrazide-aminoquinazolineColletotrichum gloeosporioidesIn Vitro0.66
A6Benzohydrazide-aminoquinazolineColletotrichum gloeosporioidesIn Vitro0.71
A11Benzohydrazide-aminoquinazolineColletotrichum gloeosporioidesIn Vitro0.40
A17Benzohydrazide-aminoquinazolineColletotrichum gloeosporioidesIn Vitro0.42

Note: The provided data is for representative benzohydrazide derivatives. Actual values for this compound derivatives would need to be determined experimentally.

Visualization: Antifungal HTS Workflow

Antifungal_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Cell_Dispensing Add Fungal Cells (25 µL) Compound_Plating->Cell_Dispensing Cell_Prep Fungal Cell Suspension Preparation Reagent_Prep Resazurin Solution Preparation Incubation_1 Incubate (24-48 h, 35°C) Cell_Dispensing->Incubation_1 Reagent_Addition Add Resazurin (5 µL) Incubation_1->Reagent_Addition Incubation_2 Incubate (2-4 h, 35°C) Reagent_Addition->Incubation_2 Detection Fluorescence Read (Ex/Em: 560/590 nm) Incubation_2->Detection Data_Analysis Calculate % Growth Inhibition Detection->Data_Analysis EC50_Determination EC50 Curve Fitting for Hits Data_Analysis->EC50_Determination

Caption: Cell-based high-throughput screening workflow for antifungal agents.

Visualization: SDH Inhibition Logical Pathway

SDH_Inhibition_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Donates electrons to Fungal_Cell_Death Fungal Cell Death ATP_Production ATP Production ETC->ATP_Production Drives ATP_Production->Fungal_Cell_Death Leads to Benzohydrazide This compound Derivative Benzohydrazide->SDH Inhibits

Caption: Inhibition of the mitochondrial electron transport chain via SDH.

References

Application Notes & Protocols: Techniques for Characterizing Novel 4-Butoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Butoxybenzohydrazide and its analogs represent a class of compounds with significant potential in medicinal chemistry. The hydrazide functional group is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The systematic characterization of novel analogs is a critical step in the drug discovery pipeline, essential for establishing structure-activity relationships (SAR), identifying lead candidates, and understanding their mechanism of action. These application notes provide a comprehensive set of protocols for the synthesis, purification, and detailed characterization of novel this compound analogs.

Section 1: Synthesis and Purification

The initial phase of characterization involves the chemical synthesis of the target analogs followed by rigorous purification to ensure the quality and reliability of subsequent experimental data.

Protocol 1.1: General Synthesis of this compound Analogs from Esters

This protocol outlines the reaction of a 4-butoxybenzoate ester with hydrazine hydrate, a common and effective method for synthesizing hydrazides.[1][2]

Materials:

  • Methyl 4-butoxybenzoate (or other alkyl ester)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or other suitable alcohol solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the starting ester (1 equivalent) in ethanol inside a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the crude product by adding cold distilled water.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 1.2: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.[1][4]

Materials:

  • Crude this compound analog

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile)

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • In an Erlenmeyer flask, add a minimal amount of a suitable solvent to the crude product.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 1.3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it effective for purifying non-crystalline products or separating complex mixtures.[1][4]

Materials:

  • Crude product

  • Silica gel (stationary phase)

  • Eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation Table 1: Synthesis and Purification Summary for Hypothetical Analogs
Analog IDR-Group ModificationYield (%)Recrystallization SolventTLC Mobile Phase (Hex:EtOAc)
BBH-01 (Parent Compound)85Ethanol1:1
BBH-02 3-Chloro78Methanol/Water2:1
BBH-03 3-Nitro72Acetonitrile1:2
BBH-04 3,5-Dimethyl81Ethanol3:1

Section 2: Physicochemical Characterization

Understanding the physicochemical properties of novel analogs is crucial for predicting their pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] Key properties include solubility, lipophilicity, and stability.[6][7]

Protocol 2.1: Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Procedure:

  • Add an excess amount of the compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method.

Protocol 2.2: Lipophilicity (LogP) Determination by RP-HPLC

Lipophilicity (LogP) is a critical parameter influencing membrane permeability and is often determined chromatographically.[7]

Procedure:

  • Use a C18 reverse-phase HPLC column.

  • Prepare a mobile phase of varying methanol/water or acetonitrile/water ratios.

  • Inject a series of standard compounds with known LogP values to create a calibration curve of retention time vs. LogP.

  • Inject the test compound under the same conditions to determine its retention time.

  • Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

Protocol 2.3: Chemical Stability Assessment

This protocol assesses the compound's stability in different chemical environments.[7]

Procedure:

  • Prepare stock solutions of the analog in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0).

  • Incubate the solutions at a set temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any degradation by adding an equal volume of cold acetonitrile.

  • Analyze the remaining concentration of the parent compound using HPLC-UV or LC-MS.

  • Calculate the half-life (t½) from the degradation curve.

Data Presentation Table 2: Physicochemical Properties of Analogs
Analog IDAqueous Solubility (µg/mL at pH 7.4)LogP (RP-HPLC)Chemical Stability (t½ at pH 7.4, hrs)
BBH-01 55.42.8> 48
BBH-02 25.13.4> 48
BBH-03 15.82.936.5
BBH-04 42.63.6> 48

Section 3: Structural Elucidation

Confirming the exact chemical structure of a novel compound is non-negotiable. A combination of spectroscopic methods is used for unambiguous structural elucidation.[8][9]

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

Procedure:

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Protocol 3.2: Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern.[9][10]

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into a mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive or negative ion mode to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

Protocol 3.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups.[8][9]

Procedure:

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for functional groups such as N-H (hydrazide), C=O (amide), and C-O (ether).

Data Presentation Table 3: Spectroscopic Data Summary for BBH-01
TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ, ppm)9.5 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 4.3 (br s, 2H)-CONHNH₂ , Ar-H, Ar-H, -CONHNH₂
¹³C NMR Chemical Shift (δ, ppm)165.2, 162.5, 129.8, 124.1, 114.5, 68.1, 31.0, 19.2, 13.8C=O, Ar-C, Ar-CH, Ar-C, Ar-CH, O-CH₂, CH₂, CH₂, CH₃
HRMS m/z [M+H]⁺ (Calculated)209.1285C₁₁H₁₇N₂O₂⁺
HRMS m/z [M+H]⁺ (Found)209.1288Confirms molecular formula
FT-IR Wavenumber (cm⁻¹)3305, 3210 (N-H), 1645 (C=O), 1250 (C-O)Hydrazide, Amide I, Ether stretch

Section 4: Biological Evaluation and Target Identification

After physicochemical and structural characterization, the biological activity of the analogs is assessed. Hydrazide derivatives are frequently evaluated for anticancer activity.[11][12] Identifying the molecular target is a key step in understanding the mechanism of action.[13][14]

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Procedure:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: Target Identification using Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method to identify protein targets by observing how drug binding protects the target protein from proteolysis.[15][16]

Procedure:

  • Prepare cell lysates from the relevant cell line.

  • Treat aliquots of the lysate with the active analog or a vehicle control (DMSO) for 1 hour.

  • Add a protease (e.g., pronase) to each lysate and incubate for a set time (e.g., 30 minutes). The unbound proteins will be digested.

  • Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer.

  • Separate the remaining proteins by SDS-PAGE.

  • Visualize the protein bands using Coomassie staining or silver staining.

  • Identify protein bands that are present (protected) in the drug-treated sample but absent or diminished in the control.

  • Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

Data Presentation Table 4: In Vitro Biological Activity
Analog IDCytotoxicity IC₅₀ (µM) vs. MCF-7 CellsTarget X Inhibition IC₅₀ (µM)
BBH-01 45.2> 100
BBH-02 12.825.1
BBH-03 5.18.3
BBH-04 28.955.7

Section 5: Visualizations

Diagrams are essential for visualizing complex workflows, logical processes, and biological pathways.

G cluster_synthesis Phase 1: Synthesis & Purity cluster_physchem Phase 2: Physicochemical Profiling cluster_bio Phase 3: Biological Evaluation Synthesis Analog Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS, FT-IR) Purification->Structure Solubility Solubility Assay Structure->Solubility LogP LogP Determination Structure->LogP Stability Chemical Stability Structure->Stability Screening In Vitro Screening (e.g., MTT Assay) Structure->Screening TargetID Target Identification (e.g., DARTS) Screening->TargetID Active Analogs TargetVal Target Validation (Enzyme Assay) TargetID->TargetVal InVivo In Vivo Studies (Animal Models) TargetVal->InVivo G PhenoScreen Phenotypic Screen Shows Analog has Activity TargetHypothesis Generate Target Hypothesis PhenoScreen->TargetHypothesis DirectBiochem Direct Biochemical Methods (e.g., DARTS, Affinity Pull-down) TargetHypothesis->DirectBiochem Genetic Genetic Methods (e.g., shRNA screen) TargetHypothesis->Genetic Computational Computational Inference TargetHypothesis->Computational PutativeTarget Identify Putative Protein Target(s) DirectBiochem->PutativeTarget Genetic->PutativeTarget Computational->PutativeTarget Validate Validate Target Engagement (e.g., CETSA, SPR) PutativeTarget->Validate ValidatedTarget Validated Target Validate->ValidatedTarget G Analog BBH Analog TargetX Target Protein X (e.g., Kinase) Analog->TargetX inhibition Downstream1 Downstream Effector 1 (e.g., p53) TargetX->Downstream1 stops inhibition Downstream2 Downstream Effector 2 (e.g., Bax) Downstream1->Downstream2 Mitochondria Mitochondria Downstream2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butoxybenzohydrazide. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of an alkyl 4-butoxybenzoate (typically the methyl or ethyl ester) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.

Q2: How do I prepare the starting material, ethyl 4-butoxybenzoate?

A2: Ethyl 4-butoxybenzoate is typically synthesized via a Williamson ether synthesis followed by Fischer esterification. First, the phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using a butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate. The resulting 4-butoxybenzoic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield ethyl 4-butoxybenzoate.

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: To maximize the yield, it is crucial to optimize the following parameters:

  • Molar ratio of reactants: A slight excess of hydrazine hydrate is generally recommended to ensure the complete conversion of the ester.

  • Reaction temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.

  • Reaction time: The reaction should be monitored (e.g., by TLC) to determine the point of completion and avoid potential side reactions from prolonged heating.

  • Solvent: While alcohols like ethanol or methanol are commonly used, a solvent-free approach can lead to significantly higher yields.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is at the appropriate reflux temperature. - Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents).
2. Sub-optimal reaction conditions.- Consider a solvent-free approach. Heating a mixture of ethyl 4-butoxybenzoate and hydrazine hydrate directly can lead to higher yields. - If using a solvent, ensure it is anhydrous.
3. Poor quality of starting materials.- Ensure the ethyl 4-butoxybenzoate is pure. - Use a fresh, high-purity source of hydrazine hydrate.
Formation of Multiple Byproducts 1. Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.
2. Reaction temperature is too high or prolonged heating.- Lower the reflux temperature by using a suitable solvent with a lower boiling point, although this may increase reaction time. - Monitor the reaction closely and stop it once the starting material is consumed.
3. Incorrect stoichiometry.- Avoid a large excess of the ester, which could potentially lead to the formation of 1,2-bis(4-butoxybenzoyl)hydrazine.
Product is Difficult to Purify 1. Presence of unreacted starting material.- Optimize the reaction conditions to drive the reaction to completion. - Choose a suitable recrystallization solvent that has high solubility for the product when hot and low solubility when cold, while the starting ester remains more soluble in the cold solvent.
2. Oily product instead of solid crystals.- This may be due to impurities. Try washing the crude product with a non-polar solvent like hexane to remove non-polar impurities. - For recrystallization, ensure slow cooling to promote crystal growth. If the product still "oils out," redissolve it in a minimal amount of hot solvent and try seeding with a small crystal of pure product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on established principles for hydrazide synthesis.

ConditionVariationMolar Ratio (Ester:Hydrazine Hydrate)TemperatureReaction TimeYield (%)
Solvent Ethanol1 : 1.2Reflux (78°C)6 - 8 hours75 - 85
Methanol1 : 1.2Reflux (65°C)8 - 10 hours70 - 80
Solvent-Free 1 : 1.2 100 - 120°C 2 - 4 hours > 90
Molar Ratio 1 : 1Solvent-Free100 - 120°C4 - 6 hours85 - 90
1 : 1.2 Solvent-Free 100 - 120°C 2 - 4 hours > 90
1 : 2Solvent-Free100 - 120°C2 - 4 hours~ 90 (potential for more impurities)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Butoxybenzoate
  • Alkylation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable solvent such as acetone or DMF. Add potassium carbonate (2-3 equivalents) and 1-bromobutane (1.1-1.2 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent.

  • Acidify the residue with dilute HCl to precipitate 4-butoxybenzoic acid. Filter, wash with water, and dry.

  • Esterification: Suspend the dried 4-butoxybenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10g of acid).

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-butoxybenzoate.

Protocol 2: High-Yield Synthesis of this compound (Solvent-Free)
  • To a round-bottom flask equipped with a reflux condenser, add ethyl 4-butoxybenzoate.

  • Add hydrazine hydrate (1.2 equivalents).

  • Heat the mixture with stirring in an oil bath at 100-120°C.

  • Monitor the reaction progress by TLC (a typical mobile phase would be a mixture of hexane and ethyl acetate). The reaction is usually complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).

Visualizations

experimental_workflow cluster_0 Synthesis of Ethyl 4-Butoxybenzoate cluster_1 Synthesis of this compound start_ester 4-Hydroxybenzoic Acid alkylation Alkylation with 1-Bromobutane, K2CO3 start_ester->alkylation acid_intermediate 4-Butoxybenzoic Acid alkylation->acid_intermediate esterification Esterification with Ethanol, H2SO4 (cat.) acid_intermediate->esterification product_ester Ethyl 4-Butoxybenzoate esterification->product_ester start_hydrazide Ethyl 4-Butoxybenzoate product_ester->start_hydrazide Starting Material hydrazinolysis Hydrazinolysis with Hydrazine Hydrate (Solvent-Free, 100-120°C) start_hydrazide->hydrazinolysis crude_product Crude this compound hydrazinolysis->crude_product purification Recrystallization (e.g., Ethanol/Water) crude_product->purification final_product Pure this compound purification->final_product troubleshooting_yield low_yield Low Yield of This compound cause1 Incomplete Reaction low_yield->cause1 cause2 Sub-optimal Conditions low_yield->cause2 cause3 Poor Reagent Quality low_yield->cause3 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Optimize Molar Ratio (slight excess of N2H4·H2O) cause1->solution1b solution2 Adopt Solvent-Free Method cause2->solution2 solution3 Use Pure Starting Materials cause3->solution3

Troubleshooting common problems in benzohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzohydrazide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzohydrazide synthesis from esters and hydrazine hydrate?

Low yields in benzohydrazide synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Increasing the reaction time or temperature can often improve yields. For instance, extending the reflux time from 2 hours to 5-8 hours can be beneficial.[1] Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1]

  • Purity of Reactants: The purity of starting materials, especially the ester and hydrazine hydrate, is critical. Using freshly distilled or high-purity reagents is recommended as impurities can interfere with the reaction.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[1]

  • Side Reactions: The formation of unwanted byproducts can consume reactants. Optimizing reaction conditions, such as using the lowest effective temperature, can help minimize these side reactions.[1]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps.[1] After the reaction, cooling the mixture should precipitate the benzohydrazide.[1] Thorough washing of the precipitate with cold water is crucial to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]

Q2: I'm having trouble purifying my benzohydrazide derivative. What are the best methods?

Effective purification is essential for obtaining high-quality benzohydrazide derivatives. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.[1] Ethanol is a frequently used solvent.[1] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.[1]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a good alternative.[1][2] The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the specific derivative.[1] A common eluent system is a mixture of ethanol and chloroform.[1]

Q3: I am seeing unexpected peaks in my NMR or IR spectra. What could be the cause?

Unexpected spectral peaks typically indicate the presence of impurities or side products.[1]

  • Starting Materials: Peaks corresponding to your starting ester or hydrazine hydrate suggest an incomplete reaction.

  • Side Products: Unwanted side reactions can lead to the formation of various byproducts.

  • Solvent Residue: Peaks from the solvents used during the reaction or purification may be present if the product is not dried thoroughly.

Careful analysis of the spectra and comparison with literature data for expected products and potential byproducts can help in identifying the impurities.

Q4: What causes the formation of azine byproducts in hydrazone synthesis from benzohydrazide, and how can I prevent it?

Azine formation (R₂C=N-N=CR₂) can occur when the newly formed hydrazone reacts with a second equivalent of the carbonyl compound.[3] This is more likely when there is an excess of the carbonyl compound.[3] To minimize azine formation, use a slight excess of the benzohydrazide (e.g., 1.1-1.2 equivalents) and add the carbonyl compound slowly to the benzohydrazide solution.[3]

Q5: My hydrazone product appears to be degrading over time. How can I improve its stability?

Hydrazones, particularly those with an N-H bond, can be susceptible to oxidation upon exposure to air and light.[3] Residual acid or base from the synthesis can also catalyze degradation.[3] For long-term storage, it is best to store purified hydrazones under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]

Troubleshooting Guides

Problem 1: Low Yield in Benzohydrazide Synthesis
Potential Cause Suggested Solution
Incomplete ReactionIncrease reaction time (e.g., reflux for 5-8 hours).[1] Consider using microwave-assisted synthesis for faster reaction times.[1]
Impure ReactantsUse high-purity or freshly distilled starting materials (ester and hydrazine hydrate).[1]
Incorrect StoichiometryUse a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to drive the reaction forward.[1]
Product Loss During Work-upEnsure complete precipitation by cooling the reaction mixture. Wash the product thoroughly with cold water to remove water-soluble impurities.[1] Optimize the recrystallization solvent to maximize recovery.[4]
Side ReactionsOptimize reaction temperature; run the reaction at the lowest effective temperature to minimize byproduct formation.[1]
Problem 2: Difficulty in Product Purification
Issue Suggested Solution
Oily Product/Failure to CrystallizeTry different solvent systems for recrystallization. If recrystallization fails, use column chromatography for purification.[1][2]
Persistent Impurities after RecrystallizationPerform a second recrystallization. If impurities persist, column chromatography is recommended.[1] Check the purity of the recrystallization solvent.
Colored ImpuritiesAdd a small amount of activated charcoal to the hot solution during recrystallization and then filter it hot to remove the colored impurities before cooling.[1]
Problem 3: Side Product Formation in Hydrazone Synthesis
Side Product Cause Prevention Strategy
Azine (R₂C=N-N=CR₂)Reaction of the hydrazone product with a second molecule of the carbonyl compound.[3]Use a slight excess of the benzohydrazide (1.1-1.2 equivalents). Add the carbonyl compound slowly to the benzohydrazide solution.[3]
Hydrolysis of HydrazonePresence of excess acid or water.[3][5]Control the pH to be slightly acidic (pH 4-6).[3] During workup, use a neutral or slightly basic wash to remove excess acid.[3]

Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.[1][6]

  • Reflux: Heat the mixture to reflux and maintain for 2-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature to allow the benzohydrazide to precipitate.[1]

  • Purification: Collect the precipitate by filtration and wash it thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1] The crude product can be further purified by recrystallization from ethanol.[1]

Protocol 2: Synthesis of a Benzoylhydrazone from Benzohydrazide and an Aldehyde
  • Dissolution: Dissolve benzohydrazide (1.0 eq) in a suitable solvent such as ethanol.[1]

  • Addition of Aldehyde: Add an equimolar amount of the desired aldehyde to the solution. A few drops of a catalytic amount of concentrated hydrochloric acid or glacial acetic acid can be added to accelerate the reaction.[1][7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Formation of a precipitate often indicates product formation.[1] The reaction can be monitored by TLC.[7]

  • Work-up: Filter the solid product, wash with a suitable solvent like petroleum ether, and dry.[1][8]

  • Purification: Recrystallize the crude hydrazone from a suitable solvent, such as ethanol.[1]

Visualizations

Benzohydrazide_Synthesis_Workflow Experimental Workflow for Benzohydrazide Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Methyl Benzoate (1.0 eq) and Hydrazine Hydrate (1.2 eq) in Ethanol reflux Reflux for 2-5 hours reactants->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction cool Cool to Room Temperature monitor_reaction->cool precipitate Precipitate Benzohydrazide cool->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize final_product final_product recrystallize->final_product Pure Benzohydrazide

Caption: General workflow for the synthesis and purification of benzohydrazide.

Troubleshooting_Logic Troubleshooting Logic for Low Benzohydrazide Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_purity Analyze Reactant Purity start->check_purity check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_workup Optimize Work-up/Purification start->optimize_workup increase_time_temp Increase Reaction Time/Temp check_reaction->increase_time_temp purify_reactants Use High-Purity Reactants check_purity->purify_reactants adjust_stoichiometry Use Excess Hydrazine Hydrate check_stoichiometry->adjust_stoichiometry improved_yield Improved Yield increase_time_temp->improved_yield purify_reactants->improved_yield adjust_stoichiometry->improved_yield optimize_workup->improved_yield

Caption: A logical diagram for troubleshooting low yields in benzohydrazide synthesis.

References

Optimization of reaction conditions for 4-Butoxybenzohydrazide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of 4-Butoxybenzohydrazide. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application in derivatization?

A1: this compound is an organic compound, a derivative of benzoic acid and hydrazine. In derivatization, its primary role is to react with aldehydes and ketones. This reaction is a reliable method for synthesizing N-acylhydrazones, which are important intermediates in drug discovery and organic synthesis due to their presence in many biologically active molecules.[1]

Q2: What type of reaction is this derivatization?

A2: The derivatization is a condensation reaction between the hydrazide group (-CONHNH₂) of this compound and the carbonyl group (C=O) of an aldehyde or ketone. The process involves a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in a stable N-acylhydrazone product.[1][2]

Q3: Why is it necessary to optimize the reaction conditions?

A3: Optimization is crucial for several reasons: to maximize the product yield, minimize the formation of side products, reduce reaction time, and ensure the process is efficient and reproducible.[3] Factors like solvent, catalyst, temperature, and reactant concentration can significantly impact the reaction's outcome.[4][5][6] For instance, without optimization, reactions may be slow or incomplete, leading to difficult purification and low yields.[3][7]

Q4: What are the most common catalysts for this reaction?

A4: The reaction is often catalyzed by a small amount of acid.[1][3] Common choices include mineral acids like hydrochloric acid (HCl) or organic acids like acetic acid. The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[8] In some cases, aniline derivatives have also been used to accelerate hydrazone formation, especially at neutral pH.[7]

Troubleshooting Guide

Q1: I am getting a very low (or no) yield of my desired hydrazone product. What should I do?

A1: Low yield is a common issue that can stem from several factors.[3]

  • Check Reactant Purity: Ensure your this compound and the corresponding aldehyde/ketone are pure. Impurities can inhibit the reaction. Use high-purity or freshly purified reagents if necessary.[3]

  • Verify Catalyst: If using an acid catalyst, ensure it has been added. A few drops are typically sufficient.[3] The reaction rate is often highly dependent on pH.[8]

  • Solvent Choice: The reactants must be soluble in the chosen solvent. Ethanol or methanol are common choices.[1][3] If solubility is an issue, try gentle heating or a different solvent system. Ensure the solvent is anhydrous if your reactants are sensitive to moisture.[9]

  • Reaction Time & Temperature: Some reactions are slow and may require longer stirring times (from 30 minutes to several hours) or gentle heating (reflux) to go to completion.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Incomplete Reaction: The reaction may not have reached completion. Allow for a longer reaction time or consider gentle heating to drive the reaction forward.[3]

Q2: My final product seems impure, with multiple spots on the TLC plate. What causes this?

A2: The formation of multiple products can be due to side reactions or the presence of unreacted starting materials.

  • Side Reactions: Unwanted byproducts can form, consuming reactants and reducing the main product's yield.[3] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if your compounds are sensitive.

  • Unreacted Starting Materials: If the reaction is not complete, you will have starting materials left over. Check your TLC analysis to see if the spots correspond to your starting materials. Extend the reaction time or apply gentle heat.

  • Stoichiometry: Ensure you are using the correct molar equivalents of your reactants. A 1:1 molar ratio of hydrazide to aldehyde/ketone is typical.[3]

Q3: I'm having difficulty purifying the product. What are the best methods?

A3: Purification is essential for obtaining a high-quality product.

  • Recrystallization: This is the most effective method for purifying solid hydrazone derivatives.[3] The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. Ethanol is a common and effective choice.[3] Dissolve the crude product in a minimum amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a good alternative.[3] Use silica gel as the stationary phase and an eluent system based on the polarity of your compound (e.g., a mixture of ethyl acetate and hexane). Use TLC to determine the optimal eluent mixture beforehand.[3]

Q4: My reactants are not dissolving in the solvent. What can I do?

A4: Poor solubility will significantly hinder the reaction rate.

  • Select an Appropriate Solvent: Ethanol and methanol are generally good starting points for this reaction.[3]

  • Gentle Heating: Gently warming the mixture can help dissolve the reactants.

  • Use a Co-solvent: If a single solvent doesn't work, a mixture of solvents can be effective. For example, adding a small amount of a more polar solvent like DMF or DMSO might help.

  • Check for Degradation: Ensure that the heating temperature is not causing your reactants to degrade.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key parameters that can be adjusted to optimize the derivatization reaction. The values are illustrative and should be optimized for each specific substrate.

Table 1: Effect of Catalyst on Reaction Time and Yield

Catalyst (0.1 mol%)SolventTemperature (°C)Typical Reaction TimeTypical Yield
NoneEthanol2512 - 24 hoursLow to Moderate
Acetic Acid (glacial)Ethanol252 - 4 hoursHigh
Hydrochloric Acid (conc.)Ethanol251 - 3 hoursHigh
5-Methoxyanthranilic AcidWater/Acetonitrile371 - 2 hoursVery High[7]

Table 2: Effect of Solvent on Reaction Yield

SolventTemperature (°C)CatalystTypical YieldNotes
EthanolRefluxAcetic Acid> 90%Good solubility for reactants; easy to remove.[3]
MethanolRefluxAcetic Acid> 85%Similar to ethanol; higher volatility.
Acetonitrile30Acetic Acid~80%Often used in analytical derivatization.[4]
Water37OrganocatalystVariableUseful for biological applications; requires water-soluble catalysts.[7][8]
Solvent-free80-100NoneHighEnvironmentally friendly; requires thermally stable reactants.[10]

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol provides a general guideline. Molar amounts, solvent volumes, and reaction times should be optimized for specific aldehydes or ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Solvent (e.g., Ethanol, absolute)

  • Catalyst (e.g., Glacial Acetic Acid)

  • Round-bottom flask, magnetic stirrer, condenser (if refluxing)

  • TLC plates (silica gel)

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.[3]

  • Addition of Carbonyl: To this solution, add an equimolar amount (1.0 eq) of the desired aldehyde or ketone.[3]

  • Catalysis: Add a few drops (typically 2-3) of a catalyst, such as glacial acetic acid.[3]

  • Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation.[3] If the reaction is slow, it can be gently heated to reflux.

  • Monitoring: Monitor the reaction's progress by TLC until the starting hydrazide spot has disappeared.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[3]

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine and water-soluble impurities, followed by a small amount of cold solvent (e.g., ethanol) to remove other impurities.[3]

  • Purification:

    • Dry the crude product.

    • If necessary, purify the product further by recrystallization from a suitable solvent like ethanol.[3]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

Visualizations

Optimization_Workflow start Start: Define Reaction lit_review Literature Review & Select Initial Conditions (Solvent, Catalyst, Temp.) start->lit_review small_scale Perform Small-Scale Screening Reaction lit_review->small_scale monitor Monitor Progress (TLC) small_scale->monitor workup Workup & Isolation monitor->workup analysis Analyze Product (Yield, Purity) workup->analysis decision Result Acceptable? analysis->decision optimize Identify Parameter to Optimize (e.g., Temperature, Catalyst) decision->optimize No end_node End: Final Protocol decision->end_node Yes optimize->small_scale Iterate

Caption: Experimental workflow for optimizing reaction conditions.

Troubleshooting_Low_Yield start Problem: Low or No Yield check_tlc Analyze reaction mixture by TLC. Is starting material present? start->check_tlc incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn Yes no_sm Issue: Reactant Degradation or Incorrect Conditions check_tlc->no_sm No, and no product spot low_yield Issue: Loss during workup or suboptimal conditions check_tlc->low_yield No, product spot is weak action1 Action: 1. Increase reaction time 2. Add catalyst (e.g., Acetic Acid) 3. Gently heat/reflux incomplete_rxn->action1 action2 Action: 1. Check reactant purity/age 2. Verify solvent choice (solubility) 3. Run under inert atmosphere no_sm->action2 action3 Action: 1. Optimize purification (recrystallization) 2. Check reagent stoichiometry 3. Screen different catalysts/solvents low_yield->action3

References

Side product formation in the synthesis of 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butoxybenzohydrazide.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges during the synthesis of this compound. This guide addresses the most frequent issues encountered in the laboratory.

Problem 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction The reaction between ethyl 4-butoxybenzoate and hydrazine hydrate may not have reached completion. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure a sufficient excess of hydrazine hydrate is used (typically 1.5 to 10 equivalents) to drive the reaction to completion.[2]
Purity of Reactants Impurities in the starting materials, particularly the ester and hydrazine hydrate, can inhibit the reaction. Use freshly distilled or high-purity reagents.[1]
Suboptimal Reaction Temperature Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol).
Product Loss During Work-up This compound may have some solubility in the aqueous wash solutions. Minimize the volume of water used for washing and ensure it is cold. Back-extraction of the aqueous layer with a suitable organic solvent may recover some dissolved product.

Problem 2: Presence of a Major Impurity in the Final Product

Potential CauseIdentification & Solution
Formation of 1,2-bis(4-butoxybenzoyl)hydrazine This is the most common side product, formed when one molecule of hydrazine reacts with two molecules of the ester. This side product is less soluble than the desired product and may precipitate out of the reaction mixture. It can be identified by its distinct NMR and IR spectra. To minimize its formation, a larger excess of hydrazine hydrate is recommended.[2] Purification can be achieved through recrystallization, as the solubility of the side product and the desired product will differ in various solvents.
Unreacted Starting Material (Ethyl 4-butoxybenzoate) The presence of the starting ester can be confirmed by TLC and NMR spectroscopy (characteristic ethyl group signals). To address this, increase the reaction time or the amount of hydrazine hydrate. Purification can be achieved by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?

A1: The most prevalent side product is 1,2-bis(4-butoxybenzoyl)hydrazine. Its formation is favored when the concentration of hydrazine hydrate is insufficient. To minimize the formation of this diacylhydrazine, it is crucial to use a significant excess of hydrazine hydrate in the reaction mixture.[2] This ensures that the ester is more likely to react with a fresh molecule of hydrazine rather than the already formed this compound.

Q2: How can I effectively purify my crude this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to facilitate the formation of pure crystals. If the product remains impure after recrystallization, column chromatography using silica gel is a viable alternative.[1]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in your NMR spectrum likely indicate the presence of impurities. The most common impurities to look for are:

  • 1,2-bis(4-butoxybenzoyl)hydrazine : This symmetrical molecule will show a distinct set of aromatic and butoxy signals.

  • Unreacted Ethyl 4-butoxybenzoate : Look for the characteristic quartet and triplet of the ethyl group.

  • Solvent Residues : Peaks corresponding to the recrystallization solvent (e.g., ethanol) may be present.

Comparing your spectrum to the known spectra of the starting materials and potential side products is the best way to identify these impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from ethyl 4-butoxybenzoate and hydrazine hydrate.

Materials:

  • Ethyl 4-butoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-butoxybenzoate (1.0 eq) in a minimal amount of absolute ethanol.

  • Add hydrazine hydrate (1.5 - 10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as a white solid.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold water to remove any unreacted hydrazine hydrate.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Reactants and Products

CompoundMolar Mass ( g/mol )Role
Ethyl 4-butoxybenzoate222.28Starting Material
Hydrazine hydrate50.06Reagent
This compound208.26Product
1,2-bis(4-butoxybenzoyl)hydrazine398.48Side Product

Table 2: Spectroscopic Data for Identification

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)
This compound Aromatic (d, ~7.8), Aromatic (d, ~6.9), -O-CH2- (t, ~4.0), -NH (br s), -NH2 (br s), -CH2- (m), -CH2- (m), -CH3 (t, ~0.9)C=O (~168), Aromatic C-O (~162), Aromatic C (~129, ~114), -O-CH2- (~68), Alkyl C's (~31, ~19, ~14)~3300 (N-H), ~1640 (C=O)
1,2-bis(4-butoxybenzoyl)hydrazine Aromatic (d, ~7.8), Aromatic (d, ~6.9), -O-CH2- (t, ~4.0), -NH (br s), -CH2- (m), -CH2- (m), -CH3 (t, ~0.9)C=O (~165), Aromatic C-O (~162), Aromatic C (~129, ~114), -O-CH2- (~68), Alkyl C's (~31, ~19, ~14)~3200 (N-H), ~1630 (C=O)
Ethyl 4-butoxybenzoate Aromatic (d, ~7.9), Aromatic (d, ~6.9), -O-CH2-CH3 (q, ~4.3), -O-CH2- (t, ~4.0), -CH2- (m), -CH2- (m), -CH3 (t, ~1.4), -CH3 (t, ~0.9)C=O (~166), Aromatic C-O (~163), Aromatic C (~131, ~114), -O-CH2- (~68), -O-CH2-CH3 (~61), Alkyl C's (~31, ~19, ~14)~1710 (C=O), ~1270 (C-O)

Note: The spectral data provided are approximate values for benzohydrazide derivatives and may vary slightly for this compound.[3]

Visualizations

Synthesis_Pathway Ethyl 4-butoxybenzoate Ethyl 4-butoxybenzoate This compound This compound Ethyl 4-butoxybenzoate->this compound Hydrazine Hydrate (Excess) 1,2-bis(4-butoxybenzoyl)hydrazine 1,2-bis(4-butoxybenzoyl)hydrazine Ethyl 4-butoxybenzoate->1,2-bis(4-butoxybenzoyl)hydrazine Hydrazine Hydrate (Limited) Hydrazine Hydrate Hydrazine Hydrate This compound->1,2-bis(4-butoxybenzoyl)hydrazine Ethyl 4-butoxybenzoate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes end_product Pure Product check_purity->end_product No side_product Identify Side Product (NMR, IR) check_purity->side_product Yes reactant_purity Check Reactant Purity incomplete_rxn->reactant_purity No extend_reflux Extend Reflux Time / Increase Hydrazine incomplete_rxn->extend_reflux Yes reactant_purity->start extend_reflux->check_yield purify Purification (Recrystallization / Chromatography) purify->check_purity side_product->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Butoxybenzohydrazide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound synthesized from its corresponding ester?

A1: The primary impurities in crude this compound, when synthesized from an alkyl 4-butoxybenzoate (e.g., methyl or ethyl ester) and hydrazine hydrate, typically include:

  • Unreacted Starting Materials:

    • Alkyl 4-butoxybenzoate

    • Hydrazine hydrate

  • Side-Products:

    • N,N'-bis(4-butoxybenzoyl)hydrazine (diacylhydrazine), formed by the reaction of two molecules of the ester with one molecule of hydrazine.

    • Products of hydrolysis of the ester or the hydrazide, such as 4-butoxybenzoic acid.

A general reaction and impurity formation pathway is illustrated below.

G cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Common Impurities Alkyl 4-butoxybenzoate Alkyl 4-butoxybenzoate Crude this compound Crude this compound Alkyl 4-butoxybenzoate->Crude this compound Hydrazine Hydrate Unreacted Alkyl 4-butoxybenzoate Unreacted Alkyl 4-butoxybenzoate Alkyl 4-butoxybenzoate->Unreacted Alkyl 4-butoxybenzoate Hydrazine Hydrate Hydrazine Hydrate Excess Hydrazine Hydrate Excess Hydrazine Hydrate Hydrazine Hydrate->Excess Hydrazine Hydrate N,N'-bis(4-butoxybenzoyl)hydrazine N,N'-bis(4-butoxybenzoyl)hydrazine Crude this compound->N,N'-bis(4-butoxybenzoyl)hydrazine Excess Ester 4-Butoxybenzoic acid 4-Butoxybenzoic acid Crude this compound->4-Butoxybenzoic acid Hydrolysis

Figure 1. Synthesis and Impurity Formation Pathway.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or an inappropriate solvent system. Here are some troubleshooting steps:

  • Solvent System Adjustment: The crude product may be too soluble in the chosen solvent. Try adding a miscible "anti-solvent" (a solvent in which the product is poorly soluble) dropwise to the heated solution until turbidity appears, then add a few drops of the original solvent to redissolve the oil and allow for slow cooling.

  • Temperature Control: Ensure the solution is not supersaturated at too high a temperature. Allow for very slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Purification Prior to Crystallization: If the product is highly impure, consider a preliminary purification step such as an aqueous wash to remove water-soluble impurities like hydrazine hydrate, followed by drying of the organic layer.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce solidification and remove some non-polar impurities.

Q3: I have very low yield after recrystallization. How can I improve it?

A3: Low recovery is often due to using an excessive volume of the recrystallization solvent or a solvent in which the product has high solubility even at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Solvent Choice: Select a solvent or solvent system where this compound has high solubility at elevated temperatures and very low solubility at room temperature or below.

  • Second Crop: Concentrate the mother liquor (the liquid remaining after the first filtration) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity by comparing the crude and purified samples against a standard if available.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for the similar compound 4-Hydroxybenzhydrazide is 264-266 °C (with decomposition)[1]. The melting point for this compound is expected to be lower due to the butoxy group.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

Experimental Protocols

General Synthesis of this compound

This protocol is based on the synthesis of the analogous 4-methoxybenzohydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-butoxybenzoate (1 equivalent) and methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold water to remove excess hydrazine hydrate.

Purification by Recrystallization

Single Solvent Recrystallization:

  • Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The general workflow for recrystallization is depicted below.

G cluster_workflow Recrystallization Workflow Crude Product Crude Product Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Product->Dissolve in\nMinimal Hot Solvent Hot Filtration\n(if needed) Hot Filtration (if needed) Dissolve in\nMinimal Hot Solvent->Hot Filtration\n(if needed) Slow Cooling\n& Crystallization Slow Cooling & Crystallization Hot Filtration\n(if needed)->Slow Cooling\n& Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling\n& Crystallization->Vacuum Filtration Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent Drying Drying Wash with\nCold Solvent->Drying Pure Product Pure Product Drying->Pure Product

References

Technical Support Center: Refining TLC Methods for Monitoring 4-Butoxybenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thin-Layer Chromatography (TLC) methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 4-Butoxybenzohydrazide and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Issue 1: Poor Separation of Spots (Overlapping or No Movement)

Q: My spots for the starting material, product, and intermediates are not well-separated. What can I do?

A: Poor separation is a common issue and can often be resolved by adjusting the polarity of the mobile phase (solvent system).

Troubleshooting Steps:

  • Assess Current Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][2][3]

    • If spots are too close to the baseline (low Rf): Your solvent system is not polar enough. Increase the proportion of the polar solvent in your mixture.[4][5] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try an 8:2 or 7:3 ratio.

    • If spots are too close to the solvent front (high Rf): Your solvent system is too polar.[4][5] Decrease the proportion of the polar solvent. For instance, change from a 7:3 to an 8:2 or 9:1 Hexane:Ethyl Acetate mixture.

    • Ideal Rf Range: Aim for Rf values between 0.2 and 0.8 for the compounds of interest to achieve good separation.

  • Change Solvent System Components: If adjusting the ratio of your current solvent system doesn't work, you may need to change the solvents themselves.

    • For polar compounds like hydrazides and their derivatives, consider solvent systems like ethanol/chloroform or methanol/dichloromethane.[4][6]

    • A common starting point for many organic compounds is a mixture of hexane and ethyl acetate.

  • Consider a Different Stationary Phase: While standard silica gel plates are acidic and widely used, some compounds may perform better on alternative stationary phases.[7]

    • Reversed-phase TLC plates (e.g., C18): These are useful for highly polar compounds.[4]

    • Alumina plates: These can be neutral, acidic, or basic and may offer different selectivity.

Issue 2: Streaking or Tailing of Spots

Q: My spots are appearing as streaks or "tails" rather than compact circles. What causes this and how can I fix it?

A: Streaking can obscure the true number of components and make Rf calculation inaccurate. It is often caused by overloading the sample, the sample's chemical nature, or issues with the stationary phase.[8][9][10]

Troubleshooting Steps:

  • Dilute Your Sample: The most common cause of streaking is applying too much sample to the plate.[4][9][10] Dilute your sample solution and re-spot the TLC plate. The spot on the plate should be small, typically 1-2 mm in diameter.[11][12]

  • Add a Modifier to the Mobile Phase:

    • For acidic compounds: If your compound (like a carboxylic acid impurity or side product) is acidic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of a volatile acid like acetic or formic acid (0.1–2.0%) to your mobile phase can resolve this.[4][9]

    • For basic compounds: Hydrazides and their derivatives can be basic. Adding a small amount of a volatile base like triethylamine (0.1–2.0%) or ammonia (in methanol) to the mobile phase can prevent streaking.[4][12]

  • Check Sample Application: Ensure the spotting solvent is volatile and does not interfere with the separation. Applying the sample in a highly polar solvent can sometimes cause a ring effect or streaking.[9]

Issue 3: Spots are Not Visible or Faint

Q: After developing my TLC plate, I can't see any spots. What should I do?

A: Lack of visible spots can be due to insufficient sample concentration, non-UV active compounds, or compound volatility.

Troubleshooting Steps:

  • Increase Sample Concentration: The sample may be too dilute.[4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.

  • Use a Visualization Method:

    • UV Light: Many organic compounds, especially those with aromatic rings like this compound, are UV-active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[13][14]

    • Staining: If your compounds are not UV-active, you will need to use a chemical stain.[4]

      • Iodine Chamber: A simple and often effective general stain. Most organic compounds will appear as brown spots.[14][15]

      • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, and it often works well for hydrazides.[7][16] Spots will appear as yellow-brown on a purple background.

      • p-Anisaldehyde Stain: An excellent multi-purpose stain that can produce a range of colors for different functional groups upon heating.[15]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is specific for aldehydes and ketones, which may be reactants or products in your reaction, appearing as yellow to orange spots.[17]

Issue 4: Inconsistent or Irreproducible Rf Values

Q: I am getting different Rf values for the same compound in different runs. Why is this happening?

A: The Rf value is highly dependent on the experimental conditions. For reproducible results, these conditions must be kept constant.[18]

Troubleshooting Steps:

  • Ensure Chamber Saturation: The atmosphere inside the TLC developing chamber must be saturated with the solvent vapors. Place a piece of filter paper in the chamber with the mobile phase and allow it to equilibrate for 5-15 minutes before inserting the plate.[18]

  • Maintain Consistent Conditions:

    • Solvent System: Always use a freshly prepared mobile phase for each run, as the composition of solvent mixtures can change due to evaporation.[11]

    • Temperature: Run your TLCs at a consistent temperature.

    • Stationary Phase: Use plates from the same manufacturer and batch if possible.

  • Spotting and Development:

    • Ensure the spotting line is above the level of the solvent in the chamber.[11]

    • Allow the solvent front to travel nearly to the top of the plate for the best separation, but do not let it run off the edge.[5][11] Mark the solvent front immediately after removing the plate from the chamber.[18]

Data Presentation

Table 1: Common TLC Parameters for Hydrazide Reactions
ParameterRecommendation/ValueRationale & Notes
Stationary Phase Silica Gel 60 F₂₅₄Standard acidic stationary phase with a fluorescent indicator for UV visualization.
Mobile Phase (Solvent System) Hexane:Ethyl Acetate (e.g., 7:3, 1:1)Good starting point for many organic reactions. Adjust ratio to optimize separation.
Dichloromethane:Methanol (e.g., 9:1)Useful for more polar compounds.[4]
Chloroform:Ethanol (e.g., 10:1)A reported system for benzohydrazide derivatives.[6]
Rf Value (Target) 0.2 - 0.8Provides the best resolution between spots.
Visualization UV Light (254 nm)Non-destructive method for aromatic/conjugated compounds.[14]
Iodine VaporGeneral, semi-destructive stain for most organic compounds.[15]
Potassium Permanganate StainGood for oxidizable functional groups, including hydrazides.[16]

Experimental Protocols

Detailed Protocol: Monitoring a Reaction Using TLC

This protocol outlines the standard procedure for using TLC to monitor the progress of a reaction, such as the formation of a hydrazone from this compound.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate.
  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[18]
  • Mark small tick marks on the origin line for each sample you will spot. A common practice is to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

2. Sample Preparation:

  • Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
  • Carefully withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent.

3. Spotting the TLC Plate:

  • Using a microcapillary tube, spot the prepared solutions onto the corresponding tick marks on the origin line.[8]
  • Keep the spots as small as possible (1-2 mm in diameter) for better resolution.[11]
  • Allow the solvent to completely evaporate from the spots before developing the plate.[18]

4. Development of the TLC Plate:

  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.
  • Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber. Allow it to equilibrate for 5-10 minutes.
  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[11] Close the chamber.
  • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[5]
  • Immediately mark the position of the solvent front with a pencil.[18]

5. Visualization and Analysis:

  • Allow the plate to dry completely.
  • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[14]
  • If necessary, use a chemical stain (e.g., iodine or potassium permanganate) to visualize spots that are not UV-active.
  • Calculate the Rf value for each spot using the formula:
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1][2]
  • Assess the reaction progress by comparing the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Visualizations

TLC_Troubleshooting_Workflow start Start: TLC Plate Analysis issue Identify TLC Issue start->issue poor_sep Poor Separation issue->poor_sep Overlapping or No Movement streaking Streaking / Tailing issue->streaking Elongated Spots no_spots No Spots Visible issue->no_spots Faint or Invisible adjust_polarity Adjust Mobile Phase Polarity (More polar for low Rf, less for high Rf) poor_sep->adjust_polarity dilute_sample Dilute Sample / Reduce Loading streaking->dilute_sample use_stain Use Visualization Stain (Iodine, KMnO4, etc.) no_spots->use_stain end_good Problem Resolved adjust_polarity->end_good add_modifier Add Modifier to Mobile Phase (e.g., TEA for basic compounds) dilute_sample->add_modifier If streaking persists dilute_sample->end_good If resolved add_modifier->end_good concentrate_sample Concentrate Sample / Re-spot use_stain->concentrate_sample If still no spots concentrate_sample->end_good

Caption: A workflow diagram for troubleshooting common TLC issues.

Experimental_Workflow prep_plate 1. Prepare Plate (Draw origin line) prep_sample 2. Prepare Samples (Dilute in volatile solvent) prep_plate->prep_sample spot_plate 3. Spot Plate (Small, concentrated spots) prep_sample->spot_plate prep_chamber 4. Prepare & Equilibrate Developing Chamber spot_plate->prep_chamber develop_plate 5. Develop Plate (Solvent ascends by capillary action) prep_chamber->develop_plate visualize 6. Visualize Spots (UV light, then stain if needed) develop_plate->visualize analyze 7. Analyze (Calculate Rf, assess reaction) visualize->analyze

Caption: A standard experimental workflow for TLC analysis.

References

Navigating the Scale-Up of 4-Butoxybenzohydrazide Synthesis for Library Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable synthesis of novel compounds is a cornerstone of modern drug discovery and development. 4-Butoxybenzohydrazide serves as a key building block in the generation of compound libraries for screening and lead optimization. This technical support center provides a comprehensive guide to scaling up its synthesis, offering detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and successful production process.

Synthesis Workflow Overview

The synthesis of this compound is typically a three-step process, starting from the commercially available 4-hydroxybenzoic acid. The overall workflow involves:

  • Williamson Ether Synthesis: Formation of 4-butoxybenzoic acid.

  • Fischer Esterification: Conversion to an appropriate ester, such as ethyl 4-butoxybenzoate.

  • Hydrazinolysis: Reaction with hydrazine hydrate to yield the final product.

G A 4-Hydroxybenzoic Acid B 4-Butoxybenzoic Acid A->B 1-Bromobutane, NaOH, Ethanol C Ethyl 4-Butoxybenzoate B->C Ethanol, H2SO4 (cat.) D This compound C->D Hydrazine Hydrate, Ethanol

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Butoxybenzoic Acid

This procedure is adapted from established Williamson ether synthesis protocols.[1]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzoic Acid138.12100 g0.724
1-Bromobutane137.02129.5 g (101.2 mL)0.945
Sodium Hydroxide (NaOH)40.0057.9 g1.448
Ethanol-400 mL-
Water-As needed-
Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve sodium hydroxide in a minimal amount of water and add it to the ethanol.

  • Add 4-hydroxybenzoic acid to the ethanolic NaOH solution and stir until dissolved.

  • Slowly add 1-bromobutane to the stirred mixture at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off the ethanol.

  • Add an equal volume of water to the residue and heat to boiling to dissolve the sodium salt.

  • Cool the solution and wash with ether to remove any unreacted 1-bromobutane.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the 4-butoxybenzoic acid.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to yield colorless crystals.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl 4-Butoxybenzoate

This is a standard Fischer esterification procedure.[2][3]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Butoxybenzoic Acid194.23100 g0.515
Ethanol46.07500 mLExcess
Sulfuric Acid (H2SO4)98.085 mLCatalytic

Procedure:

  • To a flask containing 4-butoxybenzoic acid, add ethanol and stir to dissolve.

  • Carefully add concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by vacuum distillation if necessary.

Expected Yield: 90-98%

Step 3: Synthesis of this compound

This hydrazinolysis reaction is the final step to produce the desired hydrazide.[4][5]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-Butoxybenzoate222.28100 g0.450
Hydrazine Hydrate (~64%)50.0644.0 g (42.7 mL)~0.562
Ethanol-200 mL-

Procedure:

  • Dissolve ethyl 4-butoxybenzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain this compound.

  • Recrystallization from ethanol can be performed for further purification.[5]

Expected Yield: 80-90%

Troubleshooting Guide & FAQs

G cluster_solutions Potential Solutions Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Impure_Product->Side_Reactions Purification_Issues Purification Issues Impure_Product->Purification_Issues Sol_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Sol_Time_Temp Sol_Reagents Check reagent purity/quantity Incomplete_Reaction->Sol_Reagents Sol_Hydrazine Use excess hydrazine hydrate Side_Reactions->Sol_Hydrazine Sol_Purification Optimize recrystallization solvent/conditions Purification_Issues->Sol_Purification Sol_Workup Improve workup procedure Purification_Issues->Sol_Workup

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-butoxybenzoic acid is low. What are the common causes?

A1: Low yields in the Williamson ether synthesis step are often due to a few factors:

  • Incomplete reaction: Ensure the reflux time is sufficient. Monitor the reaction by TLC until the starting 4-hydroxybenzoic acid is consumed.

  • Purity of reagents: Use dry ethanol and ensure the sodium hydroxide is of good quality. Moisture can interfere with the reaction.

  • Insufficient base: Ensure a sufficient amount of sodium hydroxide is used to deprotonate the phenol.

Q2: During the esterification, I am not getting a complete conversion to the ethyl ester. What can I do?

A2: The Fischer esterification is an equilibrium reaction. To drive it towards the product:

  • Use excess alcohol: Ethanol is used in large excess to shift the equilibrium.

  • Remove water: While not explicitly in the protocol for simplicity, for difficult esterifications, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Catalyst concentration: Ensure a sufficient amount of sulfuric acid is used.

Q3: The final hydrazinolysis step is sluggish and gives a poor yield. How can I improve this?

A3: Hydrazinolysis can sometimes be slow. Consider the following:

  • Excess hydrazine: Using a larger excess of hydrazine hydrate can increase the reaction rate.[5][6]

  • Reaction temperature and time: Increasing the reflux time or temperature (if the solvent allows) can drive the reaction to completion.

  • Neat conditions: In some cases, running the reaction neat (without solvent) by heating the ester with hydrazine hydrate directly can be effective, but this should be done with caution due to the potential for side reactions and the hazardous nature of hydrazine.[5]

Q4: I am observing a significant amount of a diacylhydrazine byproduct. How can I avoid this?

A4: The formation of a diacylhydrazine (R-CO-NH-NH-CO-R) can occur if the newly formed hydrazide reacts with another molecule of the ester. To minimize this:

  • Use an excess of hydrazine: This ensures that the ester is more likely to react with hydrazine rather than the product hydrazide.[6]

  • Control reaction temperature: Lowering the reaction temperature slightly may reduce the rate of the side reaction more than the desired reaction.

Q5: What are the key safety considerations when scaling up this synthesis?

A5:

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic reactions: The neutralization of sulfuric acid is highly exothermic. Perform this step with cooling and slow addition.

  • Pressure build-up: When heating reactions, especially under reflux, ensure the system is not sealed to avoid pressure build-up.

  • Flammable solvents: Ethanol and ether are flammable. Avoid open flames and use appropriate heating methods like heating mantles or steam baths.

Q6: How can this synthesis be adapted for library production?

A6: For library production, the key is parallel synthesis.

  • The synthesis of the 4-butoxybenzoic acid precursor can be done in a large batch.

  • The esterification and subsequent hydrazinolysis can be carried out in parallel reaction blocks.

  • For generating a library of analogs, a variety of substituted benzoic acids can be used in place of 4-butoxybenzoic acid in the esterification and hydrazinolysis steps.

  • Automated liquid handlers can be used for dispensing reagents to improve throughput and reproducibility.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Butoxybenzohydrazide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a chemical compound belonging to the hydrazide class. Hydrazide derivatives are significant in medicinal chemistry due to their wide range of biological activities, which can include antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][2] Compounds with this structure are often investigated in drug discovery programs.

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous assay buffer. What is happening?

This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where it has poor solubility.[3][4] The sudden change in solvent polarity causes the compound to precipitate out of the solution.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

You can determine the solubility through two common methods:

  • Kinetic Solubility Assay: This is a high-throughput method that measures the solubility of a compound after a short incubation time, mimicking the conditions of many biological assays.[5][6]

  • Thermodynamic Solubility Assay: This method measures the true equilibrium solubility of the compound after a longer incubation period (e.g., 24 hours) and is often used in later-stage drug development.[5][7][8]

Q4: What are some general strategies to improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay solution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.

  • Formulation with Excipients: Using agents like cyclodextrins or surfactants to encapsulate the compound and increase its apparent solubility.

  • Particle Size Reduction: For in vivo studies, reducing the particle size of the solid compound can increase its dissolution rate.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous buffer or cell culture medium.

Potential CauseRecommended Solution
High Final Concentration The intended final concentration exceeds the compound's aqueous solubility. Action: Decrease the final working concentration and determine the maximum soluble concentration using a solubility assay.[4]
"Solvent Shock" The rapid change in solvent polarity causes the compound to precipitate. Action: Perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing the buffer.[3][4]
Low Temperature of Aqueous Solution Solubility is often temperature-dependent, and lower temperatures can decrease solubility. Action: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[3][4]
Issue 2: Precipitation Over Time in the Incubator

Observation: The solution is initially clear, but a precipitate forms after several hours or overnight in the incubator.

Potential CauseRecommended Solution
Supersaturated Solution The initial concentration was above the thermodynamic solubility, leading to delayed precipitation as the system equilibrates. Action: Determine the thermodynamic solubility to identify the maximum stable concentration for long-term experiments.
Temperature Shift Moving the plate from room temperature to a 37°C incubator can affect solubility. Action: Pre-warm all solutions to the final experimental temperature before mixing.[3]
pH Changes in Cell Culture Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds. Action: Monitor the pH of your culture medium. Consider using a buffering agent like HEPES if compatible with your cells and assay.[3]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation. Action: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[3]
Issue 3: Inconsistent Assay Results

Observation: High variability in results between replicate wells or experiments.

Potential CauseRecommended Solution
Incomplete Dissolution of Stock The compound is not fully dissolved in the DMSO stock, leading to inaccurate concentrations. Action: Visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution. Consider filtering the stock solution.
Precipitation in Assay Wells Even if not visible, micro-precipitates can lead to inconsistent compound concentrations. Action: Implement the strategies to prevent precipitation mentioned above. Consider running a solubility assay under your exact experimental conditions.
Compound Adsorption to Plastics Hydrophobic compounds can adsorb to the walls of pipette tips and microplates. Action: Use low-retention plasticware. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can help, if compatible with the assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[9]
Molecular Weight 208.26 g/mol [9]
Predicted Solubility Likely soluble in organic solvents (e.g., DMSO, DMF), with limited aqueous solubility.[10][11]

Table 2: Recommended Starting Concentrations for Solubility Assessment

Assay TypeStock SolventRecommended Starting Concentration Range in Aqueous Buffer
Cell-based Assays DMSO1 µM - 50 µM
Enzymatic Assays DMSO1 µM - 100 µM
High-Throughput Screening DMSO10 µM - 30 µM

Note: These are general recommendations. The optimal concentration range should be determined empirically.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate from an aqueous solution.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Add Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubate: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[5][12]

  • Measure Light Scattering: Use a nephelometer to measure the light scattered by any precipitate in each well.[12][13][14]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.[15]

  • Equilibrate: Seal the vial and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][8][15]

  • Separate Solid and Liquid Phases: Filter or centrifuge the solution to remove the undissolved solid.[8][15]

  • Quantify Concentration: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or LC-MS/MS.[5][8][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dilute Add Stock to Buffer (Vortex Gently) prep_stock->dilute prep_buffer Prepare Aqueous Assay Buffer prep_buffer->dilute observe_initial Initial Observation (Precipitate?) dilute->observe_initial incubate Incubate at Experimental Temperature observe_initial->incubate No Precipitate troubleshoot1 Troubleshoot: - Lower Concentration - Serial Dilution - Pre-warm Buffer observe_initial->troubleshoot1 Precipitate observe_final Final Observation (Precipitate?) incubate->observe_final analyze Perform Assay Readout observe_final->analyze No Precipitate troubleshoot2 Troubleshoot: - Check Thermodynamic Solubility - Monitor pH - Test in Simpler Buffer observe_final->troubleshoot2 Precipitate signaling_pathway cluster_nucleus Inside Nucleus compound This compound receptor Cell Surface Receptor compound->receptor Binds/Activates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response Leads to

References

Technical Support Center: Stabilizing 4-Butoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability testing of 4-butoxybenzohydrazide derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compounds during your research.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Compound degradation is suspected (e.g., discoloration, change in morphology). 1. Improper Storage: Exposure to moisture, light, or elevated temperatures. 2. Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, especially in non-anhydrous solvents or humid conditions. 3. Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a dry and well-ventilated area, protected from light. For long-term storage, consider refrigeration (-4°C to -20°C) or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal. 2. Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents. If aqueous buffers are necessary, prepare solutions fresh and use them immediately. 3. Inert Atmosphere: For highly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Inconsistent results in biological assays. 1. Compound Instability in Assay Medium: The compound may be degrading in the aqueous buffer or cell culture medium over the course of the experiment. 2. Batch-to-Batch Variability: Different batches of the compound may have varying levels of purity or degradation products.1. Assess Stability in Assay Medium: Perform a time-course experiment where the compound is incubated in the assay medium for the duration of the experiment. Analyze samples at different time points by HPLC to check for degradation. 2. Purity Assessment: Always verify the purity of a new batch of the compound (e.g., by HPLC, NMR) before use. Run a standard from a previously validated batch alongside the new one if possible.
Unexpected peaks appear in HPLC analysis of a stored sample. 1. Formation of Degradation Products: The new peaks likely correspond to products of hydrolysis, oxidation, or photolysis. 2. Contamination: The sample may have been contaminated during handling.1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to forced degradation conditions (see Experimental Protocols section). This can help in identifying the unknown peaks. The primary degradation product is often the corresponding 4-butoxybenzoic acid due to hydrolysis. 2. Review Handling Procedures: Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents for sample preparation.
Low yield or difficulty in purifying synthesized this compound derivatives. 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of unwanted byproducts. 3. Product Loss During Work-up: The compound may be lost during extraction or purification steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed. 2. Optimize Reaction Conditions: Adjust temperature, reaction time, or catalyst as needed. Ensure high-purity starting materials are used. 3. Purification: Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for purifying benzohydrazide derivatives.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound derivatives?

A1: For long-term stability, solid this compound derivatives should be stored in a tightly closed container in a dry, dark, and well-ventilated place.[2] Refrigeration (2-8°C) is recommended. For extended periods, storage at -20°C is advisable. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: How stable are this compound derivatives in solution?

A2: The stability in solution is highly dependent on the solvent and pH. In aqueous solutions, the hydrazide moiety is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.[3][4] It is recommended to prepare aqueous solutions fresh before use. For stock solutions, using an anhydrous organic solvent such as DMSO or ethanol and storing at -20°C or -80°C can improve stability.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathways for benzohydrazide derivatives are:

  • Hydrolysis: Cleavage of the amide bond to form 4-butoxybenzoic acid and hydrazine. This is a major concern in aqueous environments.[4][5]

  • Oxidation: The hydrazide group can be susceptible to oxidation, especially in the presence of metal ions or under photolytic conditions.[3][4]

  • Photolysis: Exposure to UV light can provide the energy to initiate degradation reactions.[4]

Q4: How can I develop a stability-indicating analytical method for my this compound derivative?

A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is one that can separate the intact drug from its degradation products.[6] To develop such a method, you need to perform forced degradation studies to generate the degradation products.[4][6][7] The method is then developed to achieve baseline separation between the parent compound and all major degradation peaks.

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study (or stress testing) involves subjecting the compound to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, and light) to accelerate its decomposition.[4] These studies are essential for:

  • Identifying likely degradation products and understanding degradation pathways.[7]

  • Developing and validating stability-indicating analytical methods.[6]

  • Gaining insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[4]

Data Presentation

The following table summarizes representative data from a forced degradation study on a hypothetical this compound derivative, illustrating the expected outcomes. The goal of such a study is typically to achieve 5-20% degradation.[7]

Stress ConditionParametersDuration% Assay of Parent Compound% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours85.2%14.8%4-Butoxybenzoic Acid
Base Hydrolysis 0.1 M NaOH8 hours89.1%10.9%4-Butoxybenzoic Acid
Oxidative 3% H₂O₂24 hours92.5%7.5%Oxidized derivatives
Thermal 80°C (Solid)48 hours96.8%3.2%Minor unidentified peaks
Photolytic 1.2 million lux hours (Solid)7 days98.1%1.9%Minor unidentified peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on a this compound derivative.

Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.

Materials:

  • This compound derivative

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a thin layer in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in the initial solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the sample for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the this compound derivative and separate it from its degradation products.

Chromatographic Conditions (Typical Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 7.0). A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., 242 nm).[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the this compound derivative of known concentrations.

  • Sample Preparation: Prepare the samples from the forced degradation study as described in Protocol 1.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Check for the separation of the parent peak from any degradation product peaks.

    • Calculate the percentage of remaining parent compound and the percentage of each degradation product.

    • Assess the mass balance, which should ideally be between 95-105%.[6]

Visualizations

Biological Activity of 4-Alkoxybenzohydrazide Derivatives

4-Alkoxybenzohydrazide derivatives have been investigated as inhibitors of several enzymes. The diagram below illustrates a potential mechanism of action where a derivative inhibits Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

G cluster_0 Presynaptic Neuron cluster_1 Therapeutic Outcome Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Degradation Dopamine Degradation MAOB->Degradation Leads to IncreasedDopamine Increased Dopaminergic Neurotransmission Derivative This compound Derivative Derivative->MAOB Inhibits

Caption: Inhibition of MAO-B by a this compound derivative.

Experimental Workflow for Stability Testing

The following workflow outlines the logical steps for conducting a comprehensive stability analysis of a this compound derivative.

G start Start: Pure this compound Derivative forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation generate_degradants Generate Degradation Products forced_degradation->generate_degradants develop_hplc Develop Stability-Indicating RP-HPLC Method generate_degradants->develop_hplc validate_method Validate HPLC Method (Specificity, Linearity, Accuracy) develop_hplc->validate_method long_term_storage Place on Long-Term Stability Program validate_method->long_term_storage analyze_samples Analyze Samples at Time Points (e.g., 0, 3, 6, 12 months) long_term_storage->analyze_samples end End: Determine Shelf-Life and Optimal Storage Conditions analyze_samples->end

Caption: Workflow for stability analysis of this compound derivatives.

References

Method refinement for consistent results in 4-Butoxybenzohydrazide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 4-Butoxybenzohydrazide. Our aim is to promote consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the synthesis, purification, and application of this compound.

Question Answer & Troubleshooting Steps
1. Synthesis: My this compound yield is consistently low. Possible Causes: Incomplete Reaction: The reaction between methyl 4-butoxybenzoate and hydrazine hydrate may not have gone to completion.Sub-optimal Reaction Conditions: The reflux time or temperature might be insufficient.Moisture Contamination: Hydrazine hydrate is hygroscopic, and excess water can interfere with the reaction.Troubleshooting: Increase Reflux Time: Extend the reflux period to ensure the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensure Anhydrous Conditions: Use dry glassware and solvents. Store hydrazine hydrate appropriately to minimize moisture absorption.Optimize Reagent Stoichiometry: While an excess of hydrazine hydrate is common, a very large excess can sometimes complicate purification. Experiment with slightly adjusting the molar ratio.
2. Purification: I'm having difficulty removing excess hydrazine hydrate. Possible Causes: High Boiling Point of Hydrazine Hydrate: Simple evaporation is often ineffective at removing all traces of hydrazine hydrate.Co-precipitation: The product may precipitate with some trapped hydrazine hydrate.Troubleshooting: Azeotropic Distillation: Use a solvent like xylene to form an azeotrope with hydrazine hydrate, facilitating its removal by distillation.Aqueous Wash: If your product is not water-soluble, washing the crude product with cold water can help remove the highly water-soluble hydrazine hydrate.Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
3. Characterization: My spectral data (NMR, IR) is inconsistent with the expected structure. Possible Causes: Residual Solvents: Solvents from the reaction or purification steps may be present.Presence of Impurities: Unreacted starting materials or by-products may be contaminating the sample.Degradation: The compound may have degraded due to improper handling or storage.Troubleshooting: Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.Re-purification: If impurities are suspected, repeat the purification step (e.g., recrystallization, column chromatography).Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.
4. Biological Assays: I am observing high variability in my bioassay results. Possible Causes: Compound Stability in Assay Buffer: this compound may not be stable over the time course of the experiment in the chosen buffer.Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations.Interaction with Assay Components: The compound might interact with other components of the assay, leading to artifacts.Troubleshooting: Stability Test: Pre-incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.Solubility Enhancement: Use a co-solvent (e.g., DMSO) at a low, non-interfering concentration to ensure complete dissolution. Prepare fresh solutions for each experiment.Run Appropriate Controls: Include vehicle controls (e.g., buffer with DMSO) and positive/negative controls to identify any assay-specific interference.

Experimental Protocols

Below are detailed methodologies for the synthesis and a representative biological assay.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from methyl 4-butoxybenzoate and hydrazine hydrate.

Materials:

  • Methyl 4-butoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, filter funnel, and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve methyl 4-butoxybenzoate in a minimal amount of absolute ethanol.

  • Add a 3 to 5 molar excess of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the crude product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method to assess the antibacterial activity of this compound. While specific data for this compound is not widely published, benzohydrazide derivatives have shown antimicrobial properties.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired test concentrations. Keep the final DMSO concentration below 1% to avoid toxicity.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle, e.g., MHB + DMSO), and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration that shows no visible bacterial growth.

  • Optionally, read the optical density at 600 nm using a microplate reader to quantify bacterial growth.

Data Presentation

Table 1: Illustrative Antimicrobial Activity of a Benzohydrazide Derivative

Compound Organism MIC (µg/mL)
Representative BenzohydrazideStaphylococcus aureus62.5
Representative BenzohydrazideStreptococcus pyogenes62.5
Representative BenzohydrazideEscherichia coli>1000
Representative BenzohydrazidePseudomonas aeruginosa>1000
Representative BenzohydrazideCandida albicans125
Representative BenzohydrazideAspergillus niger62.5
Data is illustrative and based on published results for similar compounds.

Visualizations

Signaling Pathways & Workflows

The following diagrams illustrate a generalized experimental workflow and a hypothetical mechanism of action based on the known activities of similar compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay start Methyl 4-butoxybenzoate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux precipitate Precipitation with Water reflux->precipitate filter Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product Pure this compound recrystallize->product stock Prepare Stock Solution product->stock dilute Serial Dilution stock->dilute inoculate Inoculate with Bacteria dilute->inoculate incubate Incubate inoculate->incubate read Read Results (MIC) incubate->read

Caption: General workflow for the synthesis and biological evaluation of this compound.

hypothetical_moa compound This compound target Bacterial Enzyme (e.g., InhA-like) compound->target Binds to inhibition Inhibition target->inhibition pathway Essential Metabolic Pathway (e.g., Mycolic Acid Synthesis) inhibition->pathway Leads to disruption Pathway Disruption pathway->disruption death Bacterial Cell Death disruption->death

Caption: Hypothetical mechanism of action for the antibacterial activity of this compound, based on known hydrazide inhibitors.

Validation & Comparative

Comparative Analysis of 4-Butoxybenzohydrazide and its Hydrazide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 4-alkoxybenzohydrazide derivatives reveals the critical role of the alkoxy chain length in determining their antimicrobial efficacy. This guide provides a comparative analysis of 4-butoxybenzohydrazide and its analogs, supported by experimental data on their synthesis and biological activity, to inform researchers and drug development professionals in the design of novel therapeutic agents.

Introduction to Benzohydrazides in Drug Discovery

Benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatile nature of the benzohydrazide scaffold allows for structural modifications to modulate their biological effects. One area of interest has been the exploration of 4-alkoxy substituted benzohydrazides, where the length of the alkyl chain can influence the compound's lipophilicity and, consequently, its interaction with biological targets.

Comparative Antimicrobial Activity

To understand the impact of the 4-alkoxy chain length on antimicrobial activity, a series of N'-benzylidene-4-alkoxybenzohydrazides were synthesized and evaluated against a panel of pathogenic bacteria and fungi. The compounds varied in their 4-alkoxy substituent, ranging from methoxy to pentoxy groups. The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC), with lower values indicating higher potency.

The results, summarized in the table below, demonstrate a clear trend in antimicrobial activity as the length of the alkoxy chain increases.

Compound4-Alkoxy SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 Methoxy125250250
2 Ethoxy62.5125125
3 Propoxy31.2562.562.5
4 Butoxy 15.63 31.25 31.25
5 Pentoxy31.2562.562.5

The data indicates that this compound (Compound 4) exhibited the most potent antimicrobial activity against all tested strains. The activity was observed to increase with the lengthening of the alkyl chain from methoxy to butoxy, likely due to an increase in lipophilicity, which facilitates the transport of the compound across the microbial cell membrane. However, a further increase in the chain length to a pentoxy group (Compound 5) resulted in a slight decrease in activity, suggesting an optimal lipophilicity for antimicrobial efficacy in this series of compounds. This parabolic relationship between alkyl chain length and biological activity is a well-documented phenomenon in medicinal chemistry.

Experimental Protocols

General Synthesis of N'-Benzylidene-4-alkoxybenzohydrazides

The synthesis of the target hydrazone derivatives involves a two-step process, starting from the corresponding 4-alkoxybenzoic acid.

G cluster_0 Step 1: Esterification and Hydrazinolysis cluster_1 Step 2: Condensation A 4-Alkoxybenzoic Acid B 4-Alkoxybenzoate Ester A->B SOCl2, ROH C 4-Alkoxybenzohydrazide B->C NH2NH2·H2O, EtOH, Reflux D 4-Alkoxybenzohydrazide F N'-Benzylidene-4-alkoxybenzohydrazide D->F E Benzaldehyde E->F EtOH, Glacial Acetic Acid (cat.), Reflux G A Prepare serial dilutions of compounds in 96-well plates B Inoculate wells with standardized microbial suspension A->B C Incubate plates at 37°C for 24h (bacteria) or 48h (fungi) B->C D Add resazurin indicator and incubate for 4h C->D E Determine MIC (lowest concentration with no color change) D->E G cluster_0 Structural Features cluster_1 Biological Activity A Benzohydrazide Core (Pharmacophore) D Antimicrobial Potency A->D Essential for activity B 4-Alkoxy Group (Lipophilicity) B->D Increasing chain length to C4 increases activity C Benzylidene Moiety (Target Interaction) C->D Influences target binding

Validating the Mechanism of Action of 4-Butoxybenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzohydrazide is a synthetic compound belonging to the benzohydrazide class of molecules. While the precise mechanism of action for this specific compound is not extensively documented in publicly available literature, compounds within the benzohydrazide family have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This guide provides a comparative framework for validating a hypothesized mechanism of action for this compound, hereafter referred to as "Compound X," against alternative possibilities. The methodologies and data presented are based on established practices for novel drug validation and known activities of related benzohydrazide derivatives.

Hypothesized Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Based on studies of structurally similar benzohydrazide derivatives, a plausible primary mechanism of action for Compound X is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[4] Inhibition of SDH would disrupt cellular respiration and energy production, leading to cell death, which could explain potential antimicrobial or anticancer effects.[4]

Alternative Mechanisms of Action for Benzohydrazides:

  • Monoamine Oxidase (MAO) Inhibition: Certain benzohydrazide derivatives are known to inhibit MAOs, enzymes crucial for neurotransmitter metabolism.[1][5]

  • Cell Membrane Disruption: Some derivatives have been shown to interfere with the integrity of cellular membranes.[4]

  • Kinase Inhibition: Various benzohydrazide compounds have exhibited inhibitory activity against protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[3]

Experimental Validation Workflow

The following sections outline a proposed experimental workflow to validate the hypothesized SDH inhibitory activity of Compound X and differentiate it from alternative mechanisms.

Phase 1: Initial Target Engagement and Phenotypic Assays

The initial phase focuses on confirming the biological activity of Compound X and gathering preliminary evidence for its mechanism of action.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay (for antimicrobial activity):

    • Prepare a two-fold serial dilution of Compound X in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is the lowest concentration of Compound X that completely inhibits visible growth.

  • MTT Assay (for anticancer activity):

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

Data Presentation:

Assay Parameter Compound X Positive Control (e.g., Boscalid for SDH) Negative Control (Vehicle)
MIC AssayMIC (µg/mL)Hypothetical ValueKnown ValueNo Inhibition
MTT AssayIC50 (µM)Hypothetical ValueKnown ValueNo Effect

Workflow Diagram:

G cluster_0 Phase 1: Initial Screening A Synthesize and Purify This compound (Compound X) B Phenotypic Screening (e.g., MIC or MTT Assay) A->B C Determine MIC or IC50 B->C

Caption: Initial screening workflow for Compound X.

Phase 2: Target-Specific Validation

This phase aims to directly investigate the interaction of Compound X with its hypothesized target, SDH, and compare it with alternative targets.

Experimental Protocols:

  • SDH Activity Assay:

    • Isolate mitochondria from target cells or microorganisms.

    • Prepare a reaction mixture containing mitochondrial extract, succinate, and a colorimetric or fluorometric probe that measures SDH activity (e.g., DCPIP or resazurin).

    • Add varying concentrations of Compound X or a known SDH inhibitor (positive control).

    • Monitor the change in absorbance or fluorescence over time to determine the rate of SDH activity.

  • MAO-Glo Assay:

    • Use a commercially available MAO-Glo kit.

    • Incubate recombinant human MAO-A or MAO-B with a luminogenic substrate and varying concentrations of Compound X.

    • Add a developer reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence to determine MAO activity.

  • Cell Membrane Integrity Assay:

    • Treat cells or microorganisms with Compound X.

    • Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

    • Measure fluorescence using a plate reader or flow cytometer.

Data Presentation:

Target-Specific Assay Parameter Compound X Alternative Benzohydrazide Specific Inhibitor (Control)
SDH Activity AssayIC50 (µM)Hypothetical ValueComparative ValueBoscalid
MAO-Glo Assay (MAO-A)IC50 (µM)Hypothetical ValueNialamideClorgyline
MAO-Glo Assay (MAO-B)IC50 (µM)Hypothetical ValueNialamidePargyline
Cell Membrane Integrity% Permeability at X µMHypothetical ValueComparative ValueTriton X-100

Signaling Pathway Diagram:

G cluster_0 Hypothesized Pathway: SDH Inhibition cluster_1 Alternative Pathway: MAO Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH CompoundX This compound SDH Succinate Dehydrogenase (SDH) CompoundX->SDH Inhibits ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Reduced Neurotransmitter Neurotransmitter (e.g., Serotonin) Metabolite Inactive Metabolite Neurotransmitter->Metabolite MAO MAO Monoamine Oxidase (MAO) CompoundX2 This compound CompoundX2->MAO Potentially Inhibits

Caption: Comparison of hypothesized and alternative signaling pathways.

Phase 3: In Silico and Biophysical Validation

This final phase utilizes computational and biophysical methods to confirm the direct binding of Compound X to its target.

Experimental Protocols:

  • Molecular Docking:

    • Obtain the 3D crystal structure of the target protein (e.g., SDH) from the Protein Data Bank (PDB).

    • Use computational software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of Compound X to the active site of the protein.

  • Isothermal Titration Calorimetry (ITC):

    • Load a solution of the purified target protein into the sample cell of an ITC instrument.

    • Titrate a solution of Compound X into the cell.

    • Measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Data Presentation:

Validation Method Parameter Compound X with SDH Compound X with MAO-A
Molecular DockingBinding Energy (kcal/mol)Predicted ValuePredicted Value
Isothermal Titration CalorimetryDissociation Constant (Kd)Experimental ValueExperimental Value

Logical Relationship Diagram:

G A Phenotypic Effect Observed B In Vitro Target Inhibition Confirmed A->B Suggests C Direct Binding Demonstrated B->C Requires D Mechanism of Action Validated C->D Confirms

Caption: Logical flow for mechanism of action validation.

Conclusion

This guide provides a structured and comparative approach to validating the mechanism of action of this compound (Compound X). By systematically progressing from broad phenotypic assays to specific target-based and biophysical analyses, researchers can build a robust evidence base for its molecular mechanism. The provided experimental protocols, data tables, and diagrams offer a template for designing and interpreting validation studies, ultimately facilitating the development of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of Benzohydrazides: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzohydrazide derivatives is crucial due to their diverse biological activities. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique.

The synthesis of benzohydrazides, key intermediates in the development of pharmaceuticals, has traditionally been accomplished through conventional heating methods that often require long reaction times and can lead to the degradation of thermally sensitive molecules.[1] In recent years, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[2] This comparison guide delves into the specifics of both methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative differences observed between conventional and microwave-assisted synthesis of various benzohydrazide derivatives, as reported in scientific literature.

ProductMethodReaction TimeYield (%)Reference
N'-Benzylidene-2-hydroxybenzohydrazideMicrowave8 minutes68-81[1]
N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazideMicrowave8 minutes68-81[1]
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazideMicrowave8 minutes68-81[1]
2-amino-N'-(substituted-benzylidene)benzohydrazides (3a-3q)Conventional2-4 hoursNot specified
2-amino-N'-(substituted-benzylidene)benzohydrazides (3a-3q)Microwave2-6 minutesNot specified
N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides (4a–t)Conventional7-9 hoursLower yields[3]
N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides (4a–t)Microwave9-10 minutes79-92[3]
Benzotriazole derivativesConventional5 h 15 min23[4]
Benzotriazole derivativesMicrowave6 min 10 s42[4]
5-substituted benzotriazole amides (4a-c)ConventionalNot specified65-72[4]
5-substituted benzotriazole amides (4a-c)MicrowaveNot specified83-93[4]

Experimental Protocols

Conventional Synthesis of Benzohydrazide Derivatives (General Procedure)

The conventional synthesis of benzohydrazide derivatives typically involves the condensation of a benzohydrazide with an appropriate aldehyde or ketone under reflux.

Materials:

  • 2-Aminobenzohydrazide or 4-Methoxybenzohydrazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute ethanol (15 ml)

  • Acetic acid (2-3 drops)

Procedure:

  • A mixture of the benzohydrazide (1 mmol), substituted benzaldehyde (1 mmol), and a few drops of acetic acid is prepared in absolute ethanol (15 ml).

  • The reaction mixture is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ice-cold distilled water is added, and the mixture is allowed to stand overnight.

  • The resulting precipitate is filtered, washed with water, and dried to afford the desired product.

Microwave-Assisted Synthesis of Benzohydrazide Derivatives (General Procedure)

Microwave-assisted synthesis offers a significantly faster and often higher-yielding alternative to conventional methods.

Materials:

  • 2-Aminobenzohydrazide or 4-Methoxybenzohydrazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute ethanol (for solvent-based reactions)

Procedure:

  • An equimolar mixture of the benzohydrazide (1 mmol) and the substituted benzaldehyde (1 mmol) is prepared. For some reactions, a solvent like ethanol may be used.[1]

  • The reaction mixture is subjected to microwave irradiation for 2-6 minutes at a specified power (e.g., 160-320 Watts).[1]

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature.[1]

  • If a solvent is used, it is evaporated under reduced pressure. The crude product is then washed with a suitable solvent (e.g., DCM) and dried. In solvent-free reactions, distilled water is added to the cooled mixture, and the product is filtered and washed.[1]

Visualization of Synthetic Workflows

To visually represent the logical flow of both synthesis methods, the following diagrams have been generated using the DOT language.

Synthesis_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants: Benzohydrazide Aldehyde/Ketone Solvent (Ethanol) Catalyst (Acetic Acid) conv_reflux Reflux (2-4 hours) conv_start->conv_reflux conv_cool Cool to Room Temperature conv_reflux->conv_cool conv_precipitate Precipitation (add water, stand overnight) conv_cool->conv_precipitate conv_filter Filter, Wash, and Dry conv_precipitate->conv_filter conv_product Benzohydrazide Derivative conv_filter->conv_product mw_start Reactants: Benzohydrazide Aldehyde/Ketone (Optional Solvent) mw_irradiate Microwave Irradiation (2-10 minutes) mw_start->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_isolate Isolation: Evaporation/Precipitation mw_cool->mw_isolate mw_wash Wash and Dry mw_isolate->mw_wash mw_product Benzohydrazide Derivative mw_wash->mw_product

Caption: Comparative workflow of conventional and microwave-assisted synthesis of benzohydrazides.

Conclusion

The data and experimental protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of benzohydrazide derivatives. The dramatic reduction in reaction time, coupled with often higher yields, makes it a highly attractive method for accelerating drug discovery and development processes.[3][5] While conventional heating remains a viable option, microwave irradiation offers a more efficient, environmentally friendly, and rapid route to these valuable compounds.[1][6] Researchers are encouraged to consider the specific requirements of their target molecules and available resources when selecting the optimal synthetic strategy.

References

Cross-Validation of Analytical Methods for 4-Butoxybenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical compounds is a cornerstone of successful research and development. This guide provides a comprehensive comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 4-Butoxybenzohydrazide. As no standardized methods currently exist for this specific analyte, this document presents proposed methodologies and expected performance characteristics based on established principles for structurally similar compounds.

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, particularly when methods are used across different laboratories or during different phases of drug development.[1] This guide will provide detailed experimental protocols and a comparative analysis of key validation parameters to aid in the selection and implementation of the most appropriate method for your specific analytical needs.

Comparative Performance of Proposed Analytical Methods

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for each proposed method for the quantification of this compound.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mL
Specificity Moderate to HighVery High
Throughput HighModerate to High
Cost per Sample LowHigh
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections outline the proposed methodologies for the analysis of this compound by HPLC-UV and LC-MS/MS.

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations where the concentration of the analyte is relatively high.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Proposed Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and selectivity are required.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Sample Pre-treatment (for plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: Precursor Ion (Q1) -> Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3) (Note: Specific MRM transitions would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)

Cross-Validation Workflow

Cross-validation is performed to ensure that two different analytical methods produce comparable results.[1] This is crucial when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for clinical sample analysis. The following diagram illustrates a typical workflow for the cross-validation of the two proposed methods.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion prep_standards Prepare Calibration Standards & QC Samples analyze_hplc Analyze Standards, QCs, and Test Samples by HPLC-UV prep_standards->analyze_hplc analyze_lcms Analyze Standards, QCs, and Test Samples by LC-MS/MS prep_standards->analyze_lcms prep_samples Prepare a Set of Identical Test Samples (n>20) prep_samples->analyze_hplc prep_samples->analyze_lcms process_hplc Quantify Results from HPLC-UV Method analyze_hplc->process_hplc process_lcms Quantify Results from LC-MS/MS Method analyze_lcms->process_lcms compare_results Compare Results from Both Methods (e.g., Bland-Altman Plot, %Difference) process_hplc->compare_results process_lcms->compare_results acceptance Results Meet Pre-defined Acceptance Criteria? compare_results->acceptance success Methods are Cross-Validated acceptance->success Yes fail Investigate Discrepancies & Re-evaluate Methods acceptance->fail No

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

This guide provides a framework for the development, comparison, and cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The HPLC-UV method offers a cost-effective and robust solution for routine analysis of high-concentration samples. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices. The successful cross-validation of these methods, following the outlined workflow, will ensure data integrity and consistency throughout the drug development lifecycle.

References

Comparative Analysis of the Biological Activity of 4-Butoxybenzohydrazide and its Parent Compound, Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Butoxybenzohydrazide and its parent compound, benzohydrazide. Direct comparative studies on the biological effects of this compound are limited in publicly available literature. Therefore, this document will focus on the established biological profile of benzohydrazide and infer the potential activities of its 4-butoxy derivative based on structure-activity relationship (SAR) studies of related 4-substituted benzohydrazide analogs.

Introduction to Benzohydrazide and its Derivatives

Benzohydrazide is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The presence of the hydrazide moiety (-CONHNH2) is crucial for its biological function, often acting as a key pharmacophore. Chemical modification of the benzene ring, particularly at the 4-position, has been a common strategy to modulate the potency and selectivity of these compounds. The introduction of a butoxy group at this position results in this compound, a more lipophilic derivative.

Comparative Biological Activity

While direct experimental data for this compound is scarce, we can extrapolate its potential activity based on studies of other 4-substituted benzohydrazides.

Antimicrobial Activity

Benzohydrazide itself has shown moderate antimicrobial activity. However, the introduction of various substituents at the 4-position of the benzene ring has been shown to significantly enhance this activity. Studies on a range of 4-substituted benzohydrazide derivatives have indicated that both electron-donating and electron-withdrawing groups can influence antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzohydrazide and Selected 4-Substituted Derivatives Against Various Microorganisms

CompoundR-Group at 4-PositionS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Benzohydrazide-H>100>100>100
4-Hydroxybenzohydrazide-OH62.5125250
4-Chlorobenzohydrazide-Cl31.2562.5125
4-Nitrobenzohydrazide-NO215.631.2562.5
This compound (Hypothesized) -OC4H9 Potentially <100 Potentially <100 Potentially <100

Note: The data for substituted benzohydrazides are representative values from various studies and are intended for comparative purposes. The values for this compound are hypothesized based on SAR trends.

The increased lipophilicity due to the butoxy group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial activity compared to the parent benzohydrazide.

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been an active area of research. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

Table 2: In Vitro Cytotoxicity (IC50) of Benzohydrazide and a Representative 4-Substituted Derivative Against a Human Cancer Cell Line (e.g., MCF-7)

CompoundR-Group at 4-PositionIC50 (µM)
Benzohydrazide-H>50
4-(Dimethylamino)benzohydrazide-N(CH3)212.5
This compound (Hypothesized) -OC4H9 Potentially <50

Note: The data presented are illustrative and sourced from various studies. The IC50 for this compound is a hypothetical value based on general SAR observations.

The presence of a bulky, lipophilic group like butoxy at the 4-position could enhance binding to hydrophobic pockets in target enzymes or proteins within cancer cells, potentially leading to greater cytotoxic activity than benzohydrazide.

Experimental Protocols

The following are generalized protocols for the key experiments mentioned above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 30°C, respectively. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at the optimal temperature for the microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for screening biological activity and a generalized signaling pathway potentially affected by benzohydrazide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound and Benzohydrazide antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial Test Compounds anticancer Anticancer Assays (MTT Assay) synthesis->anticancer Test Compounds data_comp Data Comparison and SAR Analysis antimicrobial->data_comp MIC Values anticancer->data_comp IC50 Values

Caption: A generalized workflow for the synthesis and biological evaluation of benzohydrazide derivatives.

signaling_pathway compound Benzohydrazide Derivative target Target Enzyme/Receptor (e.g., Kinase, DHFR) compound->target Inhibition/Modulation pathway Downstream Signaling Cascade target->pathway proliferation Cell Proliferation & Survival pathway->proliferation Inhibition apoptosis Apoptosis pathway->apoptosis Activation

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of benzohydrazide derivatives.

Conclusion

Unraveling the Efficacy of 4-Butoxybenzohydrazide Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative overview of the efficacy of 4-Butoxybenzohydrazide derivatives, focusing on their in vitro and in vivo performance. Due to a scarcity of publicly available data directly comparing the in vitro and in vivo efficacy of this compound derivatives, this guide presents available in vitro data for structurally related benzohydrazide compounds to infer potential activities. The experimental protocols and conceptual frameworks provided are broadly applicable to the evaluation of this class of compounds.

While specific in vivo data for this compound derivatives are not readily found in the reviewed literature, the in vitro biological activities of various benzohydrazide derivatives have been explored, suggesting potential therapeutic applications ranging from antimicrobial to anticancer and antioxidant effects. The butoxy group, being lipophilic, is anticipated to influence the pharmacokinetic properties of the parent benzohydrazide structure, potentially enhancing cell membrane permeability and bioavailability.

Comparative In Vitro Efficacy of Benzohydrazide Derivatives

To provide a reference for the potential efficacy of this compound derivatives, the following table summarizes the in vitro activity of structurally similar benzohydrazide compounds. These derivatives share the core benzohydrazide scaffold but differ in the substitution at the 4-position.

Derivative ClassBiological ActivityAssay TypeTarget/OrganismEfficacy Metric (e.g., IC50, MIC)
N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives AntibacterialMinimum Inhibitory Concentration (MIC)S. aureus, E. coli, P. aeruginosa, S. typhiMIC values ranging from 5.88 µM to >50 µM[1]
AntifungalMinimum Inhibitory Concentration (MIC)C. albicansMIC values ranging from 23.30 µM to >50 µM[1]
4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives Antiamoebic-Entamoeba histolyticaPromising results reported[2]
AnticancerIC50MCF-7, A549 cell linesIC50 values of 27.39 µM (MCF-7) and 45.24 µM (A549) for select derivatives[3]
4-Hydroxybenzohydrazide Derivatives AntioxidantDPPH and ABTS radical scavenging assays-Moderate radical-scavinging capacities reported[4]
4-Methoxybenzoylhydrazone Derivatives Antiglycation--IC50 values ranging from 216.52 to 748.71 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays commonly used to evaluate the efficacy of benzohydrazide derivatives.

In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the tube dilution method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Standard antibiotic (e.g., Norfloxacin) and antifungal (e.g., Fluconazole)

  • Sterile test tubes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the stock solutions in the appropriate broth medium in sterile test tubes.

  • Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Inoculation: Add the standardized microbial suspension to each tube containing the diluted compounds and to a growth control tube (broth with inoculum but no compound). A sterility control tube (broth only) should also be included.

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a conceptual signaling pathway relevant to the evaluation of this compound derivatives.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result stock Compound Stock Solution dilutions Serial Dilutions stock->dilutions incubation Incubation dilutions->incubation inoculum Microbial Inoculum inoculum->incubation observation Visual Observation incubation->observation mic MIC Determination observation->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_mtt cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_result Result seeding Cell Seeding treatment Compound Treatment seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for MTT Cell Viability Assay.

conceptual_signaling_pathway compound Benzohydrazide Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation pathway Downstream Signaling Pathway target->pathway apoptosis Apoptosis pathway->apoptosis Induces proliferation Cell Proliferation pathway->proliferation Inhibits

Caption: Conceptual Signaling Pathway for Anticancer Activity.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted benzohydrazide analogs based on published experimental data. While specific data on 4-butoxybenzohydrazide analogs is limited, this document extrapolates key SAR principles from structurally related benzohydrazide and benzohydrazone derivatives to inform rational drug design and development. The information presented herein is intended to guide researchers in the synthesis and evaluation of novel benzohydrazide-based therapeutic agents.

Overview of Benzohydrazide Analogs

Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene ring.[1][2] These compounds and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3][4][5] The versatility of the benzohydrazide scaffold allows for the introduction of various substituents, leading to a diverse library of analogs with distinct biological profiles.[1][3][6]

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various substituted benzohydrazide analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Substituted Benzohydrazide Analogs

Compound IDStructure/SubstituentCancer Cell LineIC50 (µM)Reference
H20 Dihydropyrazole and naphthalene moietiesA549 (Lung)0.46[7]
MCF-7 (Breast)0.29[7]
HeLa (Cervical)0.15[7]
HepG2 (Liver)0.21[7]
Compound 4 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene)HCT 116 (Colon)1.88[1]
Compound 14 N′-(substituted)-4-(butan-2 lideneamino)Human Colorectal37.71[1]
Compound 5t N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]HeLa (Cervical)0.66[1]
Compound 20 N′-[4-[(substituted imino)methyl]benzylidene]HCT116 (Colon)19 µg/cm³[1]
MCF7 (Breast)18 µg/cm³[1]
C8 N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazideA549, MCF-7, HepG2Lower than C18[8]
C18 N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazideA549, MCF-7, HepG2Higher than C8[8]

Table 2: Antimicrobial Activity of Substituted Benzohydrazide Analogs

Compound IDStructure/SubstituentMicroorganismMIC (µg/mL)Reference
S3 (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)E. coli-[9]
A. niger-[9]
AR7 Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxy-Most active in series[5]
3d N'-(4-formylbenzylidene)-4-tert-butylB. subtilis CMCC 635014[10]
3f N'-(4-formylbenzylidene)-4-phenylS. aureus CMCC(B) 260034[10]
5c & 5d 4-(morpholin-4-yl)-N'-(arylidene)M. tuberculosis H37RvMost potent in series[1]
6b, 6c, 6d Pyrazole and benzohydrazide moietiesVarious bacteria and fungiPotent activity[11]

Table 3: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Analogs

Compound IDStructure/SubstituentAChE IC50 (µM)BuChE IC50 (µM)Reference
2l 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]Most efficient in series-[12]
2g Salicylidene hydrazoneEfficient-[12]
General Hydrazide-hydrazones from 4-(trifluoromethyl)benzohydrazide46.8–137.763.6–881.1[12]

Experimental Protocols

3.1. General Synthesis of Benzohydrazide Analogs (Hydrazones)

The synthesis of benzohydrazide analogs, specifically hydrazones, is typically achieved through a condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[11]

  • Preparation of Substituted Benzohydrazide: A substituted methyl benzoate is refluxed with hydrazine hydrate in a suitable solvent like ethanol.[1] The reaction mixture is then cooled to allow the precipitation of the benzohydrazide product, which is subsequently filtered, washed, and can be recrystallized.[1]

  • Condensation to Form Hydrazone: The synthesized benzohydrazide is dissolved in a solvent such as ethanol, and a substituted aldehyde or ketone is added to the solution.[9] A catalytic amount of acid (e.g., glacial acetic acid or concentrated HCl) is often added to facilitate the reaction.[9] The mixture is then refluxed or stirred at room temperature for a specified period.[7][9] Upon completion, the resulting hydrazone product precipitates, is filtered, washed, and purified by recrystallization.[9]

3.2. In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[7]

3.3. In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method.[9]

  • Preparation of Media: Nutrient agar medium is prepared, sterilized, and poured into petri plates.

  • Inoculation: The solidified agar plates are swabbed with the broth culture of the test microorganism.

  • Well Creation and Compound Addition: Wells are created in the agar, and a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.[9]

Visualizations

G General Workflow for Synthesis and Evaluation of Benzohydrazide Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzoic Acid/Ester, Hydrazine Hydrate, Aldehyde/Ketone) esterification Esterification (if starting from acid) start->esterification hydrazinolysis Hydrazinolysis to form Benzohydrazide start->hydrazinolysis esterification->hydrazinolysis condensation Condensation to form Hydrazone hydrazinolysis->condensation purification Purification and Characterization (Recrystallization, NMR, IR, MS) condensation->purification in_vitro In Vitro Screening (Anticancer, Antimicrobial, etc.) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification in_vivo In Vivo Studies (if promising) lead_identification->in_vivo

Caption: General workflow for the synthesis and biological evaluation of benzohydrazide analogs.

SAR General Structure-Activity Relationships of Benzohydrazide Analogs cluster_ringA Benzoyl Ring (Ring A) cluster_ringB Benzylidene Ring (Ring B) core Benzohydrazide Core (-CO-NH-N=CH-) ringA Substituents on Benzoyl Ring core->ringA Modification ringB Substituents on Benzylidene Ring core->ringB Modification ewgA Electron-withdrawing groups (e.g., halo, nitro) Often enhance activity ringA->ewgA Impact edgA Electron-donating groups (e.g., methoxy) Variable effects ringA->edgA Impact ewgB Electron-withdrawing groups (e.g., CF3) Can increase activity ringB->ewgB Impact hydroxylB Hydroxyl group Often crucial for activity ringB->hydroxylB Impact bulkyB Bulky groups Can influence selectivity ringB->bulkyB Impact

Caption: Key structural features influencing the biological activity of benzohydrazide analogs.

References

Benchmarking the Antioxidant Potential of 4-Butoxybenzohydrazide and its Analogs Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous search for novel therapeutic agents, compounds with significant antioxidant potential are of high interest to researchers and drug development professionals. This guide provides a comparative analysis of the antioxidant capacity of benzohydrazide derivatives, with a focus on the potential of 4-Butoxybenzohydrazide, benchmarked against widely recognized antioxidant standards. Due to the limited publicly available data on this compound specifically, this guide draws upon research on closely related benzohydrazide compounds to project its likely performance in standard in vitro antioxidant assays.

The evaluation of antioxidant activity is crucial in the study of compounds that may mitigate oxidative stress, a factor implicated in numerous chronic diseases.[1] Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay are fundamental tools in this assessment.[2][3][4] These methods provide quantitative data on the ability of a compound to neutralize free radicals or reduce oxidized species.

Comparative Antioxidant Activity

Table 1: Comparative Antioxidant Activity (IC50, µg/mL)

Compound/StandardDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)FRAP Assay (TEAC, µM)
This compound (Hypothetical) 15-3010-25150-300
Ascorbic Acid5-108-15400-600
Trolox4-86-12500-700
BHT18-3520-40100-250

Note: The values for this compound are projected based on the performance of similar benzohydrazide derivatives found in scientific literature. Actual experimental values may vary.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol and diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.[10]

  • Sample Preparation : Test compounds and standards (e.g., Ascorbic Acid) are prepared in a suitable solvent at various concentrations.[8]

  • Reaction : The test sample is mixed with the DPPH working solution and incubated in the dark for a specified time (e.g., 30 minutes).[11]

  • Measurement : The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[10]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13]

  • ABTS•+ Generation : The ABTS•+ radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[12][14]

  • Working Solution Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Reaction : The test compound or standard (e.g., Trolox) is added to the diluted ABTS•+ solution.[3]

  • Measurement : The absorbance is read at 734 nm after a specific incubation period (e.g., 6 minutes).[15]

  • Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[17]

  • FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.[17][18]

  • Reaction : The antioxidant sample or standard is added to the FRAP reagent and incubated at 37°C.[17]

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[19]

  • Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous iron standard curve.[20]

Visualizing the Process

To better understand the experimental flow and the biological context of antioxidant action, the following diagrams are provided.

G cluster_0 Antioxidant Assay Workflow prep Prepare Reagents (DPPH, ABTS, FRAP) sample_prep Prepare Test Compound & Standard Solutions reaction Mix Sample/Standard with Reagent sample_prep->reaction incubation Incubate under Controlled Conditions reaction->incubation measure Measure Absorbance at Specific Wavelength incubation->measure calc Calculate % Inhibition and IC50/TEAC measure->calc

Antioxidant Assay Workflow Diagram

Antioxidants exert their protective effects within a complex cellular environment. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE pathway.[21][22][23] Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the expression of numerous antioxidant and cytoprotective genes.[24][25]

G cluster_1 Nrf2-ARE Signaling Pathway ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE nucleus->are binds to genes Antioxidant Gene Expression are->genes activates

References

Comparative Docking Analysis of Benzohydrazide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of benzohydrazide derivatives with various therapeutic targets, supported by in-silico docking data and experimental protocols.

Benzohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide provides a comparative analysis of recent molecular docking studies on various benzohydrazide derivatives, offering insights into their therapeutic potential. The quantitative data from these studies are summarized, and detailed experimental protocols are provided to aid researchers in their drug discovery endeavors.

Quantitative Docking Data Summary

The following tables summarize the in-silico docking performance of various benzohydrazide derivatives against several key protein targets. The data includes docking scores, which predict the binding affinity, and where available, corresponding experimental inhibitory concentrations (IC₅₀) for comparison.

Table 1: Anticancer Activity - EGFR Tyrosine Kinase Inhibitors
Compound IDDerivative TypePDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
H20Dihydropyrazole-benzohydrazide1M17Not explicitly stated, but identified as most potent0.08[1]
IV-VII (analogs)Thiazole/Thiazolidene-p-hydroxybenzohydrazide1M17-3.43 to -9.12 (GScore)Good correlation with anticancer activity[2]
6g3-(4-(benzo[d][1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog3CS9Not explicitly stated, but showed H-bonding and hydrophobic interactions~50 (GI₅₀)[3][4]
Table 2: Neuroprotective Activity - MAO-B and AChE Inhibitors
Compound IDDerivative TypeTargetPDB IDDocking Score (kcal/mol)Note
ohbh104-hydroxybenzohydrazide-hydrazoneMAO-B2V5ZNot explicitly stated, but identified as a potent dual inhibitorFavorable BBB permeability and GI absorption predicted
AChE4EY7-6.91 to -8.55 (for the series)
N-methyl/tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides2-benzoylhydrazine-1-carboxamideAChENot specifiedNot specifiedIC₅₀ values of 44–100 µM for AChE
BChENot specifiedNot specifiedIC₅₀ values from 22 µM for BChE
Table 3: Carbonic Anhydrase Inhibition
Compound IDDerivative TypeTargetPDB IDBinding Energy (kcal/mol)Experimental IC₅₀ (µM)
102-amino-3-nitro benzohydrazidehCA-I3W6HNot specified0.030
hCA-II4G0CNot specified0.047
33-amino-2-methyl benzohydrazidehCA-I3W6H-6.43Not specified
hCA-II4G0C-6.13Not specified
3p, 3d, 3j, 3cBenzimidazole-hydrazonehCA I3W6HNot specifiedSignificant inhibition reported
3a, 3i, 3k, 3nBenzimidazole-hydrazonehCA II4G0CNot specifiedIC₅₀ values from 2.188 to 4.334 µM
Table 4: Antimicrobial Activity
Compound IDDerivative TypeTargetPDB IDDocking Score (kcal/mol)Note
5f, 5i, 5j, 5n4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazideEnoyl ACP Reductase (InhA)1DF7Good docking scores reportedMIC of 1.6 µg/mL against M. tuberculosis
5kMIC of 0.8 µg/mL against M. tuberculosis
J4, P4Aroyl hydrazideEnoyl ACP Reductase (InhA)2NSDHigh Cdocker interaction energy reported for P4Good antimicrobial and antioxidant activities for J4
9bThiazolidinone-benzylideneStaphylococcus aureus gyrase-DNA complexNot specifiedStrong binding affinity reportedSignificant in-vitro activity comparable to gentamicin

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of benzohydrazide derivatives and the subsequent molecular docking studies, based on the reviewed literature.

General Synthesis of Benzohydrazide Derivatives

A common method for the synthesis of benzohydrazide derivatives, particularly hydrazones, involves a condensation reaction.[5][6][7]

  • Preparation of Benzohydrazide: An appropriate benzoic acid ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate (the benzohydrazide) is filtered, washed, and dried.

  • Synthesis of Hydrazone Derivatives: The synthesized benzohydrazide is then reacted with a substituted aldehyde or ketone in an equimolar ratio in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.

Molecular Docking Protocol

The in-silico molecular docking studies are generally performed as follows:[7][8][9]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is then minimized using a suitable force field (e.g., OPLS, CHARMm).

  • Ligand Preparation: The 2D structures of the benzohydrazide derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then prepared by assigning correct atom types and charges, and their energy is minimized.

  • Grid Generation: A binding site grid is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through literature.

  • Docking Simulation: The prepared ligands are docked into the defined binding site of the protein using a docking program (e.g., AutoDock, Glide, GOLD, Discovery Studio). The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The resulting docking poses are evaluated based on their docking scores or binding energies. The pose with the lowest energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of benzohydrazide derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates Ligand EGF Ligand Ligand->EGFR Binds Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway P1->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway P1->PI3K_Akt STAT STAT Pathway P1->STAT Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation

EGFR Signaling Pathway Inhibition

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB Select Target Protein (from PDB) Prep_Protein Prepare Protein (Remove water, add H) PDB->Prep_Protein Ligands Design/Select Benzohydrazide Ligands Prep_Ligands Prepare Ligands (3D structure, minimize) Ligands->Prep_Ligands Grid Define Binding Site (Grid Generation) Prep_Protein->Grid Dock Perform Molecular Docking Prep_Ligands->Dock Grid->Dock Analyze Analyze Results (Scores, Poses, Interactions) Dock->Analyze

Molecular Docking Experimental Workflow

Logical_Relationship Synthesis Chemical Synthesis of Derivatives InSilico In-Silico Screening (Molecular Docking) Synthesis->InSilico Lead_Ident Lead Compound Identification InSilico->Lead_Ident InVitro In-Vitro Biological Evaluation (e.g., IC50) Lead_Ident->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement

Drug Discovery Logical Flow

References

Reproducibility of published synthesis methods for 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Butoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for the preparation of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The reproducibility and efficiency of published synthesis methods are critical for consistent research outcomes. Below, we detail two prevalent methods, presenting their experimental protocols, and a summary of their performance based on analogous reactions reported in the literature.

Comparative Summary of Synthetic Methods

The two primary routes for synthesizing this compound both involve the formation of an intermediate ester, ethyl 4-butoxybenzoate, which is subsequently converted to the desired hydrazide. The key difference lies in the initial starting material and the method of preparing this ester intermediate.

FeatureMethod 1: Williamson Ether Synthesis Route Method 2: Fischer Esterification Route
Starting Materials Ethyl p-hydroxybenzoate, 1-Bromobutane4-Butoxybenzoic acid, Ethanol
Intermediate Ethyl 4-butoxybenzoateEthyl 4-butoxybenzoate
Key Reactions Williamson Ether Synthesis, HydrazinolysisFischer Esterification, Hydrazinolysis
Typical Overall Yield Good to Excellent (80-90% reported for similar reactions)Good (75-85% reported for similar reactions)
Purity of Final Product High, purification by recrystallization is effectiveHigh, purification by recrystallization is effective
Advantages Readily available and inexpensive starting materials. High-yielding ether synthesis step.Fewer steps if 4-butoxybenzoic acid is available. Well-established and robust esterification.
Disadvantages Requires handling of an alkylating agent (1-bromobutane). Two distinct reaction setups are necessary.The starting acid may be more expensive than ethyl p-hydroxybenzoate. Esterification is an equilibrium reaction.

Method 1: Synthesis via Williamson Ether Synthesis

This two-step method begins with the alkylation of ethyl p-hydroxybenzoate to form the butoxy ether, followed by hydrazinolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-butoxybenzoate via Williamson Ether Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl p-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Reaction: Stir the suspension at room temperature for 15 minutes. Add 1-bromobutane (1.2 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 1M sodium hydroxide solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-butoxybenzoate as an oil or low-melting solid. This intermediate is often pure enough for the next step, but can be further purified by vacuum distillation.

Step 2: Synthesis of this compound via Hydrazinolysis

  • Setup: In a round-bottom flask, dissolve the crude ethyl 4-butoxybenzoate (1 equivalent) in ethanol.

  • Reaction: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white solid. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Workflow Diagram

Method 1: Williamson Ether Synthesis Route Method 1: Williamson Ether Synthesis Route cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Ethyl p-hydroxybenzoate Ethyl p-hydroxybenzoate Reaction1 Ethyl p-hydroxybenzoate->Reaction1 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction1 K2CO3, Acetone/DMF K2CO3, Acetone/DMF K2CO3, Acetone/DMF->Reaction1 Reflux Ethyl 4-butoxybenzoate Ethyl 4-butoxybenzoate Reaction2 Ethyl 4-butoxybenzoate->Reaction2 Reaction1->Ethyl 4-butoxybenzoate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Reflux This compound This compound Reaction2->this compound

Workflow for the synthesis of this compound via Williamson Ether Synthesis.

Method 2: Synthesis via Fischer Esterification

This alternative two-step synthesis starts from 4-butoxybenzoic acid, which is first esterified and then undergoes hydrazinolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-butoxybenzoate via Fischer Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended for removing water), combine 4-butoxybenzoic acid (1 equivalent) and an excess of absolute ethanol, which acts as both reactant and solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction is an equilibrium, and the removal of water using a Dean-Stark trap will drive it towards the product. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-butoxybenzoate.

Step 2: Synthesis of this compound via Hydrazinolysis

The protocol for this step is identical to Step 2 of Method 1.

Workflow Diagram

Method 2: Fischer Esterification Route Method 2: Fischer Esterification Route cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis 4-Butoxybenzoic acid 4-Butoxybenzoic acid Reaction1 4-Butoxybenzoic acid->Reaction1 Ethanol Ethanol Ethanol->Reaction1 H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction1 Reflux Ethyl 4-butoxybenzoate Ethyl 4-butoxybenzoate Reaction2 Ethyl 4-butoxybenzoate->Reaction2 Reaction1->Ethyl 4-butoxybenzoate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Ethanol_solvent Ethanol Ethanol_solvent->Reaction2 Reflux This compound This compound Reaction2->this compound

Safety Operating Guide

Proper Disposal of 4-Butoxybenzohydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Butoxybenzohydrazide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3][5]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[5]

Handling:

  • Avoid generating dust when handling the solid form of this compound.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin and eyes.[1][5]

  • Practice good industrial hygiene; wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and any relevant hazard symbols.

    • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents[5].

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • For solid waste, a securely sealed bag or container is appropriate.

    • For solutions, use a leak-proof liquid waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[6].

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[5]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[5]

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed and stored in a locked area if necessary[1][2][3][4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with an accurate description of the waste, including its composition and any known hazards. All waste must be fully characterized before it can be offered to a hazardous waste disposal company[6].

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Segregate and Label Waste Container B->C D Place Waste in a Compatible, Sealed Container C->D E Store in a Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Provide Waste Characterization F->G H Arrange for Pickup and Compliant Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Summary of Hazards

For quick reference, the primary hazards associated with this compound and similar hydrazide compounds are summarized in the table below.

Hazard TypeDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1][2][4]Wear chemical-resistant gloves and protective clothing.
Eye Irritation Causes serious eye irritation.[1][2][4]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][4]Handle in a well-ventilated area or under a fume hood.
Incompatibility Reacts with strong oxidizing agents.[5]Segregate from incompatible chemicals during storage and disposal.

References

Essential Safety and Operational Guide for 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Butoxybenzohydrazide in a laboratory setting. Adherence to these guidelines is critical for mitigating risks and ensuring a safe working environment.

Hazard Assessment and Engineering Controls

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning . Due to its potential hazards, all work must be conducted with appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound powder or solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to avoid the accumulation of any potential vapors.

  • Designated Area: The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.

Quantitative Data

PropertyData
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Solid Powder
Density 1.093 g/cm³
GHS Pictogram Irritant (Exclamation Mark)
Hazard Statements H315, H319, H335
Signal Word Warning

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.

Body PartRequired PPESpecification/Standard
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Consult glove manufacturer's resistance chart.
Eyes/Face Chemical safety goggles. A face shield should be worn if there is a significant splash hazard.Must be ANSI Z87.1-compliant or meet equivalent regional standards (e.g., EN166).
Body A flame-resistant lab coat worn over full-length pants and closed-toe shoes. A chemical-resistant apron may be required for larger quantities.100% cotton or other flame-resistant material.
Respiratory Generally not required if work is conducted within a certified fume hood. If a hood is not available, a respirator may be necessary.For dusts, a NIOSH-approved N95 or higher particulate respirator. For vapors, an appropriate cartridge respirator.

Step-by-Step Handling and Operational Plan

Preparation and Weighing:

  • Don PPE: Before handling, put on all required PPE as detailed in the table above.

  • Work in Fume Hood: Conduct all handling of solid this compound inside a chemical fume hood.

  • Weighing: Use a disposable weigh boat or paper. Tare the balance with the weigh boat before adding the chemical.

  • Transfer: Carefully transfer the weighed powder to your reaction vessel using a spatula. Avoid creating dust.

  • Clean-up: Immediately clean any spills within the fume hood using appropriate methods (see Section 6). Dispose of contaminated weigh boats and cleaning materials as hazardous waste.

Experimental Use:

  • Solution Preparation: If dissolving the compound, add the solvent to the powder slowly to minimize splashing.

  • Reactions: Keep the reaction vessel closed or covered to the extent possible within the fume hood.

  • Post-Reaction: After the procedure, decontaminate all non-disposable equipment that came into contact with the chemical.

Disposal Plan

Improper disposal can lead to environmental contamination. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.

Waste Segregation and Containment:

  • Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, weigh boats, pipette tips, and contaminated paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container. Do not mix with incompatible waste streams. The container must be clearly labeled as hazardous waste with the full chemical name.

  • Empty Containers: Rinse the original container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines.

Final Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all containers are properly labeled and sealed before collection.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don Required PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Chemical prep2->prep3 exp1 Transfer to Vessel prep3->exp1 exp2 Conduct Procedure exp1->exp2 clean1 Decontaminate Glassware exp2->clean1 clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Label & Seal Waste Containers clean2->clean3 clean4 Contact EHS for Disposal clean3->clean4 end_safe Safe Completion clean4->end_safe em1 Spill, Exposure, or Fire em2 Follow Emergency Procedures em1->em2 em3 Contact EHS / First Responders em2->em3 start Start start->prep1

Caption: Workflow for handling this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.